molecular formula C5H9N B1202088 n-Butyl isocyanide CAS No. 2769-64-4

n-Butyl isocyanide

Cat. No.: B1202088
CAS No.: 2769-64-4
M. Wt: 83.13 g/mol
InChI Key: FSBLVBBRXSCOKU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanides from a chemical curiosity to a valuable functional group in various scientific domains is a testament to the evolving nature of chemical research.

Discovery and Early Characterization of Isocyanides

The story of isocyanides began in 1859 when the first isocyanide, allyl isocyanide, was synthesized. kirj.eenih.gov However, for nearly a century, only a handful of isocyanides were known, and their chemistry remained a relatively unexplored area of organic chemistry. kirj.ee A significant breakthrough occurred in 1958 with the development of new methods for preparing isocyanides by dehydrating formylamines, making them more accessible for study. kirj.ee The first naturally occurring isocyanide, xanthocillin, was discovered in 1950 from the mold Penicillium notatum, and was later found to have antibiotic properties. wikipedia.orgaakash.ac.innih.gov This discovery marked a turning point, revealing that isocyanides were not just a laboratory creation but also existed in nature. nih.govacs.orgresearchgate.net Early characterization of isocyanides was often hampered by their notoriously unpleasant odor, which was described as 'horrible' and 'extremely distressing'. wikipedia.orgbeilstein-journals.org

Shifting Perceptions in Medicinal Chemistry: From Neglected to Pharmacophoric

For a long time, medicinal chemists largely overlooked isocyanides, often considering them too reactive or metabolically unstable for drug development. nih.govacs.orgresearchgate.net This perception limited their use primarily to technical applications, such as ligands in coordination chemistry. nih.govacs.orgresearchgate.net However, the discovery of hundreds of isocyanide-containing molecules from both prokaryotes and eukaryotes with potent biological activities, including antibacterial, antifungal, and antitumoral properties, began to change this view. nih.govacs.orgresearchgate.net Research has shown that while some isocyanides, particularly aromatic and primary ones, are metabolically labile, secondary and tertiary isocyanides can be resistant to metabolism. acs.org This growing body of evidence has led to a shift in perception, with the isocyanide functional group now being considered an unconventional but valuable pharmacophore, especially as a metal-coordinating warhead in drug design. nih.govacs.orgresearchgate.netacs.org

Significance of the Isocyanide Functional Group (-N≡C) in Organic Synthesis and Beyond

The isocyanide functional group (-N≡C) is an isomer of the more common nitrile group (-C≡N). wikipedia.org The organic fragment is connected to the isocyanide group via the nitrogen atom, not the carbon atom. wikipedia.org This unique connectivity gives rise to a set of electronic and structural properties that make isocyanides highly versatile reagents in organic synthesis and other fields.

Electronic and Structural Properties Influencing Reactivity

The electronic structure of isocyanides is best described by two resonance structures: one with a triple bond between the nitrogen and carbon atoms, featuring a formal positive charge on nitrogen and a negative charge on carbon, and another with a double bond, reflecting some carbene-like character. wikipedia.orgnih.gov This dual nature, combining nucleophilic and electrophilic character at the terminal carbon, is a key feature of their reactivity. nih.govtandfonline.comrsc.org

The isocyanide functional group is linear, with a C-N-C bond angle close to 180°. wikipedia.orgunacademy.com The C-N bond distance in methyl isocyanide is 115.8 pm. wikipedia.orgunacademy.com In their infrared (IR) spectra, isocyanides exhibit a strong absorption band in the range of 2165–2110 cm⁻¹. wikipedia.org

The electron-withdrawing nature of the isocyanide group enhances the acidity of the α-protons on the adjacent carbon atom. tandfonline.com This property, along with their ability to participate in a wide array of reactions, including multicomponent reactions like the Ugi and Passerini reactions, makes them valuable building blocks in organic synthesis. wikipedia.orgtandfonline.com

Comparison with Isoelectronic Carbon Monoxide and Nitriles

Isocyanides are isoelectronic with carbon monoxide (CO), meaning they have the same number of valence electrons and a similar arrangement of atoms. acs.orgnih.gov This relationship leads to some similarities in their behavior, particularly as ligands in coordination chemistry. However, there are also significant differences that set them apart. acs.org While isoelectronic with CO, isocyanides are not isoelectronic with their isomeric nitriles. nih.gov

Distinctions in Coordination Bonding and Ligand Behavior

Both isocyanides and carbon monoxide can act as ligands in transition metal complexes. wikipedia.org They both engage in a synergistic bonding scheme involving σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. uwm.edu However, there are crucial distinctions in their ligand behavior:

Donor/Acceptor Properties: Isocyanides are generally better σ-donors and weaker π-acceptors than carbon monoxide. wikipedia.orguwm.edu This makes them capable of forming stable complexes with metals in various oxidation states. uwm.edu Aromatic isocyanides are better π-acceptors than aliphatic ones due to extended conjugation. acs.org

Bond Strength: The bond between a metal and carbon monoxide is often quasi-irreversible due to strong back-donation. acs.org In contrast, isocyanides can dissociate from the metal when back-donation is moderate. acs.org

Basicity: Isocyanide complexes are more susceptible to protonation than their carbonyl counterparts. For example, Fe(tBuNC)₅ is easily protonated, while Fe(CO)₅ is not. wikipedia.orgwikipedia.org

These differences in coordination behavior allow for fine-tuning of the electronic and steric properties of metal complexes, making isocyanides valuable ligands in catalysis and materials science.

Featuren-Butyl IsocyanideCarbon MonoxideNitriles
Functional Group -N≡CC≡O-C≡N
Bonding Triple bond with resonance structuresTriple bondTriple bond
Isoelectronic with CO Yes-No
Isomeric with Nitriles YesNo-
Reactivity Nucleophilic and electrophilic at carbonPrimarily a ligandElectrophilic at carbon
Coordination Behavior Good σ-donor, weaker π-acceptorWeaker σ-donor, strong π-acceptorWeaker ligand than isocyanides and CO

Overview of this compound as a Prototypical Aliphatic Isocyanide

This compound is often considered a representative example of a simple aliphatic isocyanide in chemical research. Its linear alkyl chain and terminal isocyanide group provide a clear model for studying the fundamental properties and reactivity of this class of compounds.

Structural and Steric Considerations of the n-Butyl Moiety

The n-butyl group in this compound is a linear, four-carbon alkyl chain. This linearity results in minimal steric hindrance compared to its branched isomer, tert-butyl isocyanide. The lack of significant steric bulk allows for easier access to the reactive isocyanide carbon atom, influencing its reactivity in various chemical transformations.

The structure of the isocyanide group itself is characterized by a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a negative charge on the carbon. This electronic distribution makes the carbon atom nucleophilic and susceptible to attack by electrophiles. The coordination of this compound to metal centers, such as the iron in heme proteins, can lead to a bent geometry of the Fe-C-N bond, which is influenced by the steric environment of the binding pocket. acs.orgnih.gov For instance, in cytochrome P450cam, the Fe-C-N angle is approximately 159°, whereas in cytochrome P450nor, it is nearly linear at 175°. nih.gov This difference in geometry is attributed to the different chemical environments surrounding the bound isocyanide. nih.gov

Role as a Model Compound in Isocyanide Research

Due to its straightforward structure, this compound is frequently used as a model compound to investigate the reactivity and properties of isocyanides. It has been instrumental in studying multicomponent reactions like the Ugi and Passerini reactions, which are crucial for creating libraries of complex molecules. In a comparative study, this compound was shown to produce coupling adducts in Ugi reactions where the bulkier tert-butyl isocyanide failed to react, highlighting the impact of steric hindrance.

Furthermore, this compound has been employed to probe the active sites of enzymes. For example, it binds to the heme iron in cytochrome P450, allowing researchers to study the structural and electronic properties of the enzyme's active site. sigmaaldrich.comacs.orgnih.gov Its interaction with carbon monoxide dehydrogenases has also been investigated, where it acts as a structural and functional analog of carbon monoxide. acs.org These studies provide valuable insights into enzyme mechanisms and the nature of ligand-protein interactions. nih.govacs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanobutane
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InChI

InChI=1S/C5H9N/c1-3-4-5-6-2/h3-5H2,1H3
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InChI Key

FSBLVBBRXSCOKU-UHFFFAOYSA-N
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Canonical SMILES

CCCC[N+]#[C-]
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Molecular Formula

C5H9N
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DSSTOX Substance ID

DTXSID50182047
Record name Butyl isocyanide
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Molecular Weight

83.13 g/mol
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Physical Description

Clear colorless liquid with a stench; [Sigma-Aldrich MSDS]
Record name Butyl isocyanide
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CAS No.

2769-64-4
Record name Butyl isocyanide
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Record name Butyl isocyanide
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Record name N-Butyl Isocyanide
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Record name Butyl isocyanide
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Record name N-butyl isocyanide
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Synthetic Methodologies for N Butyl Isocyanide and Analogues

Dehydration of N-n-butylformamide

The most common method for synthesizing isocyanides, including n-butyl isocyanide, is the dehydration of the corresponding N-substituted formamides. wikipedia.orgnih.gov This process involves the removal of a water molecule from the formamide (B127407) to form the isocyanide functional group. The reaction is typically carried out using a dehydrating agent in the presence of a base. wikipedia.org

Classical Reagents: p-Toluenesulfonyl Chloride, Phosphorus Oxychloride, Phosgene (B1210022), Diphosgene, Burgess Reagent

Several classical reagents are effective for the dehydration of N-n-butylformamide.

p-Toluenesulfonyl Chloride (TsCl) : In combination with a base like pyridine, p-TsCl is an effective dehydrating agent. rsc.orgbeilstein-journals.org It is considered a more sustainable and less toxic option compared to other reagents like phosphorus oxychloride and phosgene derivatives, offering high yields (up to 98% for some aliphatic isocyanides) and a simplified reaction protocol. rsc.orgrsc.org One method describes reacting N-n-butylformamide with p-TsCl and quinoline (B57606) in a rotary evaporator under reduced pressure, allowing the this compound to distill as it forms. dtic.mildtic.mil

Phosphorus Oxychloride (POCl₃) : This is a widely used and highly effective reagent for formamide dehydration due to its applicability to a variety of structural motifs. nih.govrsc.org The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine. wikipedia.orgnih.gov Recent protocols have focused on greener approaches, using triethylamine as both a reagent and solvent to achieve high yields in short reaction times. nih.govmdpi.com

Phosgene (COCl₂) and Diphosgene (ClCO₂CCl₃) : Phosgene and its safer liquid surrogate, diphosgene, are powerful dehydrating agents for this conversion. wikipedia.orgbeilstein-journals.orgwikipedia.org Diphosgene is often preferred as it is easier to handle than gaseous phosgene and can lead to higher yields. wikipedia.orgresearchgate.net These reagents are typically used with a base to facilitate the dehydration. wikipedia.org

Burgess Reagent : This reagent, methyl N-(triethylammoniumsulphonyl)carbamate, is a mild and selective dehydrating agent for converting formamides to isocyanides. beilstein-journals.orgiisc.ac.inrsc.org It is particularly useful for substrates with sensitive functional groups, such as trimethylsilyl (B98337) ethers, that might not be stable under harsher conditions. psu.edu The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. psu.edu

Role of Bases (e.g., Quinoline, Triethylamine, Pyridine) and Solvents

Bases play a crucial role in the dehydration of formamides, with at least two equivalents often required for full conversion. rsc.org Their primary function is to facilitate the elimination steps in the reaction mechanism. rsc.org

Bases :

Quinoline : Used in conjunction with p-toluenesulfonyl chloride, particularly in procedures involving simultaneous distillation of the isocyanide product. rsc.orgdtic.mil

Triethylamine (NEt₃) : A common tertiary amine base used with reagents like phosphorus oxychloride. wikipedia.orgnih.gov It can also act as the solvent, leading to high yields and purity. nih.govmdpi.com

Pyridine : Another frequently used base, particularly with p-toluenesulfonyl chloride and phosphorus oxychloride. wikipedia.orgrsc.org It is considered less toxic than many other amine bases. rsc.org

Solvents :

Dichloromethane (DCM) : A common solvent for these reactions, although it is considered hazardous. rsc.org

Chloroform (B151607) (CHCl₃) : Used in some protocols, particularly in continuous flow systems. rsc.org

Sustainable Alternatives : Research has explored more sustainable solvents like dimethyl carbonate (DMC) as a replacement for halogenated solvents like DCM. rsc.org Some modern procedures aim for solvent-free conditions, using an excess of a liquid base like triethylamine as the reaction medium. nih.govmdpi.com

Mechanistic Insights into Formamide Dehydration

The generally accepted mechanism for the dehydration of a formamide involves a few key steps. rsc.orgcore.ac.uk First, the oxygen atom of the formamide acts as a nucleophile and attacks the electrophilic dehydrating agent (e.g., the sulfur in TsCl or the phosphorus in POCl₃). core.ac.ukstackexchange.com A base then deprotonates the amide nitrogen, forming an imidate-like intermediate. core.ac.uk This is followed by a second proton transfer, and finally, an α-elimination step where the formyl proton and the activated hydroxyl group are removed, yielding the isocyanide. core.ac.uk With phosphorus oxychloride, the mechanism involves the formation of an unstable complex after the initial attack of the formamide oxygen, which then eliminates HCl and chloride ions to furnish the isocyanide. nih.govresearchgate.net

Process Optimization for Yield and Purity

Optimizing the synthesis of this compound focuses on improving yield, purity, and safety.

A study using p-toluenesulfonyl chloride and quinoline found that using a large reaction flask (at least 2 liters), a limited amount of formamide (no more than 25 g), and a low pressure (no greater than 2.0 mm Hg) in a rotary evaporator setup led to optimal yields of high-purity aliphatic isocyanides. dtic.mildtic.mil This method allows for the immediate distillation of the product as it forms, simplifying purification. dtic.mildtic.mil For dehydration with phosphorus oxychloride, using triethylamine as the solvent at 0 °C has been shown to produce isocyanides in high to excellent yields (85-98%) in under five minutes, with high purity and minimal waste. nih.govresearchgate.net

Continuous flow technology offers a safer and more efficient way to synthesize and handle potentially unstable and odorous compounds like isocyanides. rsc.orgresearchgate.net This approach allows for the in-situ generation and immediate use of the isocyanide in subsequent reactions, minimizing exposure and decomposition. rsc.org

In a typical flow setup for this compound synthesis, a solution of N-n-butylformamide and a base (e.g., triethylamine) in a solvent like chloroform is mixed with a stream of the dehydrating agent (e.g., phosphorus oxychloride) in a T-junction. rsc.org The mixture then passes through a heated reactor coil where the reaction occurs. This method allows for precise control over reaction parameters like temperature and residence time, leading to high yields and throughput. rsc.orgacs.orgwhiterose.ac.uk For example, tert-butyl isocyanide has been synthesized with a throughput of 3 mmol per hour using a continuous flow system. rsc.org

Carbylamine Reaction (Hofmann Isocyanide Synthesis)

An alternative route to isocyanides is the carbylamine reaction, also known as the Hofmann isocyanide synthesis. wikipedia.orgwikipedia.org This reaction involves treating a primary amine, such as n-butylamine, with chloroform and a strong base like potassium hydroxide (B78521). wikipedia.orgallaboutchemistry.net The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then reacts with the primary amine to form the isocyanide. wikipedia.orgwikipedia.org

The mechanism involves the dehydrohalogenation of chloroform by the base to generate dichlorocarbene (:CCl₂). wikipedia.orgbyjus.com This electrophilic carbene is then attacked by the nucleophilic nitrogen of the primary amine. byjus.com Subsequent elimination of hydrogen chloride, facilitated by the base, results in the formation of the isocyanide. byjus.com This reaction is specific to primary amines and is sometimes used as a chemical test for their presence due to the characteristic and potent odor of the isocyanide products. wikipedia.orgbyjus.com The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can be employed to facilitate the reaction between the aqueous base and the organic-soluble amine and chloroform. wikipedia.org

Table of Reagents and Yields for Isocyanide Synthesis

Dehydrating AgentBaseSubstrateYieldReference
p-Toluenesulfonyl ChloridePyridineAliphatic N-formamidesUp to 98% rsc.org
p-Toluenesulfonyl ChlorideQuinolineN-n-butylformamide46% dtic.mil
Phosphorus OxychlorideTriethylamineN-substituted formamidesHigh to excellent nih.gov
Phosphorus OxychlorideTriethylaminet-butylformamide (Batch)82% rsc.org
Burgess ReagentN/ACyclohexylformamideHigh psu.edu
ChloroformPotassium HydroxidePrimary AminesVaries wikipedia.orgallaboutchemistry.net

Reaction with Primary Amines (n-Butylamine)

Alternative Synthetic Routes

Beyond the carbylamine reaction, other methods have been developed for the synthesis of isocyanides, offering pathways that may be advantageous for specific substrates or reaction conditions.

A direct conversion of alcohols to isocyanides has been reported, providing a route that bypasses the need for a primary amine precursor. acs.orgnih.gov This method is particularly effective for tertiary alcohols. The reaction typically involves treating the alcohol with trimethylsilyl cyanide (TMSCN) as the cyanide source, promoted by a Lewis acid such as zinc bromide (ZnBr₂) or silver perchlorate (B79767) (AgClO₄). acs.orgnih.gov For example, the reaction of 1-adamantanol (B105290) with silver perchlorate and TMSCN quantitatively yields the corresponding isocyanide. acs.orgnih.gov

AlcoholPromoter/ReagentProductYieldReference
1-AdamantanolAgClO₄ / TMSCN1-Adamantyl isocyanideQuantitative acs.org, nih.gov
Tertiary AlcoholsZnBr₂ / TMSCNTertiary Alkyl IsocyanideEfficient acs.org, nih.gov

The synthesis of this compound can be approached starting from n-butyl halides, though not through a direct, single-step reaction with sodium azide (B81097) to form the isocyanide. Instead, this route involves the synthesis of the n-butylamine precursor. First, n-butyl iodide or bromide is reacted with sodium azide to produce n-butyl azide. sciencemadness.org The resulting azide is then reduced to the primary amine, n-butylamine, using a reducing agent like zinc powder and ammonium (B1175870) chloride. sciencemadness.org This n-butylamine can then be used as the starting material in the carbylamine reaction described previously (Section 2.2.2).

It is important to distinguish this multi-step route from the classical synthesis of isocyanides from alkyl halides, which uses silver cyanide (AgCN), not sodium azide. careers360.com The reaction of an alkyl iodide with silver cyanide can directly yield an isocyanide. careers360.com

The thermal decomposition of carbamoyl (B1232498) chlorides is a known method for producing isocyanates (R-N=C=O), which are structurally different from isocyanides (R-N≡C). wikipedia.orgmdpi.com The synthesis of isocyanates from primary amines and phosgene proceeds through a carbamoyl chloride intermediate (RNHC(O)Cl). wikipedia.org The subsequent thermal degradation of this intermediate leads to the formation of an isocyanate and hydrogen chloride. mdpi.com While thermal decomposition is a documented route for related compounds, its application to n-butylcarbamyl chloride would be expected to yield n-butyl isocyanate, not this compound.

Novel Mechanochemical Routes

The pursuit of sustainable and efficient synthetic methods has led to the exploration of mechanochemistry, a technique that utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents. This approach has been successfully applied to the synthesis of isocyanides, offering a green alternative to traditional solution-based methods.

Recent research has established a reliable and innovative mechanochemical protocol for the preparation of isocyanides from their corresponding N-substituted formamides. researchgate.netnih.gov This method avoids the use of toxic reagents and large volumes of solvents, addressing key principles of green chemistry. researchgate.netmdpi.com The reaction is typically carried out in a ball mill, where the mechanical energy facilitates the dehydration of the formamide to the corresponding isocyanide.

The general procedure involves milling the N-substituted formamide with a dehydrating agent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine and an inorganic carbonate like sodium carbonate. researchgate.netbeilstein-journals.org The entire process is conducted in a sealed milling jar, and the desired isocyanide can be isolated after a straightforward workup procedure. nih.govbeilstein-journals.org This solvent-free or low-solvent approach not only minimizes chemical waste but also, in some cases, allows for the synthesis of isocyanides that are difficult to purify under conventional conditions. nih.gov

Detailed studies have demonstrated the versatility of this mechanochemical route for a variety of aliphatic and aromatic formamides. researchgate.netnih.gov The reaction conditions, including milling frequency, time, and the type of milling equipment, have been optimized to achieve high yields. researchgate.netbeilstein-journals.org For instance, a typical laboratory-scale synthesis is conducted in a zirconia jar with zirconia milling balls at a frequency of 18 Hz for approximately one hour. nih.govbeilstein-journals.org

The findings indicate that this mechanochemical method is a robust and efficient strategy for the synthesis of isocyanides, including analogues of this compound. The following table summarizes the research findings for the mechanochemical synthesis of various isocyanides from their respective formamides under optimized conditions.

Table 1: Mechanochemical Synthesis of Isocyanide Analogues

Entry Formamide Precursor Dehydrating Agent Base/Additive Milling Conditions Yield (%) Reference
1 N-Benzylformamide p-Toluenesulfonyl chloride Triethylamine, Sodium Carbonate 18 Hz, 1 h 85 researchgate.netnih.gov
2 N-Octylformamide p-Toluenesulfonyl chloride Triethylamine, Sodium Carbonate 18 Hz, 1 h 75 researchgate.netnih.gov
3 N-Cyclohexylformamide p-Toluenesulfonyl chloride Triethylamine, Sodium Carbonate 18 Hz, 1 h 88 researchgate.netnih.gov
4 N-(4-Methoxybenzyl)formamide p-Toluenesulfonyl chloride Triethylamine, Sodium Carbonate 18 Hz, 1 h 94 researchgate.netnih.gov

This novel mechanochemical route represents a significant advancement in isocyanide synthesis, providing a scalable, efficient, and environmentally benign alternative to traditional methods. While the specific synthesis of this compound via this exact published mechanochemical procedure is not explicitly detailed, the successful synthesis of its analogues, such as N-octyl isocyanide, strongly supports the applicability of this method. researchgate.netnih.gov

Furthermore, mechanochemical activation has also been applied to isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions. beilstein-journals.orgresearchgate.net For example, tert-butyl isocyanide has been successfully used in mechanochemical Passerini three-component reactions by milling it with an aldehyde and a carboxylic acid, yielding the desired α-acyloxy carboxamide product in good yields under solvent-free conditions. beilstein-journals.org Similarly, Ugi four-component reactions have been performed using liquid-assisted grinding (LAG), where tert-butyl isocyanide reacts with an aldehyde, a primary amine, and a carboxylic acid to produce peptidomimetic scaffolds. beilstein-journals.org These examples further underscore the growing importance and utility of mechanochemistry in the field of isocyanide chemistry.

Chemical Reactivity and Mechanistic Investigations of N Butyl Isocyanide

Fundamental Reaction Classes

Nucleophilic and Electrophilic Reactions

The reactivity of n-butyl isocyanide is distinguished by its dual electronic character. The terminal carbon atom of the isocyanide group can act as both a nucleophile and an electrophile. This dichotomy arises from its resonance structures, which depict it as both a carbanion and a carbene-like species. The electron-withdrawing nature of the isocyanide group also enhances the acidity of the protons on the adjacent carbon, facilitating reactions at this position. This dual reactivity allows this compound to participate in a wide array of reactions, forming complexes with metals and engaging in the synthesis of complex organic molecules.

Oxidation Reactions to Isocyanates

This compound can be oxidized to its corresponding isocyanate, n-butyl isocyanate. This transformation can be achieved through various methods, including enzymatic and metal-catalyzed processes. For instance, the enzyme carbon monoxide dehydrogenase has been shown to catalyze the slow turnover of this compound to n-butyl isocyanate. In a non-enzymatic context, bulk gold powder has been demonstrated to catalyze the reaction of this compound with an amine N-oxide to form an isocyanate intermediate, which subsequently reacts to form ureas. idexlab.com

Table 1: Oxidation of this compound

ReactantProductReaction Condition / Catalyst
This compoundn-Butyl isocyanateEnzymatic (Carbon monoxide dehydrogenase)
This compoundn-Butyl isocyanate (intermediate)Bulk gold powder with amine N-oxide

Reduction Reactions to Amines

The isocyanide functional group can be reduced to a secondary amine. The reduction of this compound yields N-methylbutylamine. This transformation is typically accomplished through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as platinum or a nickel cluster complex. iupac.orgdoubtnut.com The reaction involves the addition of hydrogen atoms across the carbon-nitrogen triple bond.

Table 2: Reduction of this compound

ReactantProductReagents / Catalyst
This compoundN-methylbutylamineH₂ / Platinum (Pt)
This compoundN-methylbutylamineH₂ / Nickel cluster (Ni₄[CNC(CH₃)₃]₇)

Hydrolysis to Formamides and Carbon Dioxide

This compound is sensitive to acidic conditions and undergoes hydrolysis in the presence of aqueous acid. wikipedia.org The reaction proceeds via an initial, rapid protonation of the isocyanide carbon. This is followed by a rate-determining nucleophilic attack of a water molecule on the now electron-deficient carbon. researchgate.netvedantu.comcdnsciencepub.com The primary product of this reaction is N-butylformamide. wikipedia.orgcdnsciencepub.comresearchgate.net This reaction is often used to eliminate odorous isocyanide compounds. wikipedia.org Further hydrolysis of the resulting formamide (B127407) can occur under more stringent conditions to yield butylamine (B146782) and formic acid, and the latter can decompose to carbon dioxide.

Table 3: Acid-Catalyzed Hydrolysis of this compound

ReactantReagentsInitial Product
This compoundH₂O, Acid Catalyst (H⁺)N-butylformamide

Insertion Reactions

Isocyanides exhibit reactivity characteristic of carbenes, including participation in insertion reactions. wikipedia.org They can insert into various bonds, a process that is often catalyzed by metal compounds. kyoto-u.ac.jp

A prominent example of an insertion reaction involving isocyanides is the Nef isocyanide reaction. In this reaction, this compound adds to an acyl chloride to form an N-butyl-substituted imidoyl chloride. wikipedia.org Mechanistic studies suggest that this addition occurs in a single, concerted step without the formation of a tetrahedral intermediate that is common in many carbonyl addition reactions. wikipedia.org The resulting imidoyl chloride is a reactive intermediate that can be subsequently hydrolyzed to produce an amide or trapped with other nucleophiles to synthesize a variety of compounds. wikipedia.orgacs.org

Table 4: Nef Isocyanide Reaction

ReactantsIntermediate ProductFinal Product (after hydrolysis)
This compound, Acyl Chloride (R-COCl)Imidoyl Chloride (R-C(Cl)=N-Butyl)N-butylamide (R-CONH-Butyl)
Metal-Assisted Isocyanide Insertion Processes

The insertion of isocyanides into metal-carbon and metal-heteroatom bonds is a fundamental process in organometallic chemistry, offering a versatile route for the synthesis of a variety of nitrogen-containing compounds. unipi.it This process is analogous to the well-studied insertion of carbon monoxide (CO). unipi.itmdpi.com The coordination of the isocyanide to a transition metal center alters its electronic properties, enabling reaction pathways that are otherwise inaccessible. sci-hub.se

A general mechanism for metal-assisted isocyanide insertion involves the migratory insertion of the isocyanide into a metal-carbon σ-bond. sci-hub.sersc.org This 1,1-migratory insertion leads to the formation of an imidoyl metal species. sci-hub.se This intermediate can then react with various coupling partners, such as nucleophiles or electrophiles, to yield the final insertion product. sci-hub.se Transition metals like palladium, nickel, copper, and rhodium are commonly employed to catalyze these transformations. sci-hub.semdpi.comrsc.org

For instance, nickel-catalyzed reactions can be used to synthesize isocoumarins and 3-alkylidenephthalides. sci-hub.se The process begins with the oxidative insertion of Ni(0) into a carbon-halogen bond, followed by a 1,1-migratory insertion of the isocyanide. The resulting imidoyl nickel species undergoes an intramolecular nucleophilic attack to form an iminolactone, which upon acidic hydrolysis, yields the final product. sci-hub.se Similarly, copper(I) catalysts can be used for the hydroxyimidoylation of aryl halides. sci-hub.se

Diiron complexes have also been shown to promote isocyanide insertion reactions. unipi.itmdpi.com For example, this compound can insert into an iron-bridging hydride bond in a dinuclear iron complex to form a bridging formimidoyl complex. unipi.itmdpi.com Furthermore, the reaction of isocyanides with metal carbene complexes can lead to the formation of ketenimine complexes through a proposed metallacyclopropanimine intermediate. unipi.itmdpi.com In some cases, excess isocyanide can lead to further insertion reactions, resulting in ring-expansion of metallacycles. xmu.edu.cn

The steric and electronic properties of the N-substituent on the isocyanide can play a significant role in the outcome of these reactions. xmu.edu.cn For example, sterically bulky substituents can influence the stability of intermediates and may inhibit certain reaction pathways. xmu.edu.cn

Cycloaddition Reactions

This compound, like other isocyanides, participates in various cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. wikipedia.orgfrontiersin.org These reactions leverage the unique electronic structure of the isocyano group. nih.gov

[4+1] Cycloaddition with Tetrazines

The [4+1] cycloaddition reaction between an isocyanide and a tetrazine is a notable example of isocyanide reactivity, providing a route to pyrazole (B372694) derivatives. wikipedia.orgfrontiersin.org This reaction proceeds through a mechanism initiated by the cycloaddition of the isocyanide to the tetrazine, forming an unstable tetraazanorbornadienimine intermediate. frontiersin.org This intermediate then undergoes a retro-[4+2] cycloreversion, expelling a molecule of dinitrogen (N₂) to yield a 4H-pyrazol-4-imine. frontiersin.orgunirioja.es

Recent studies have explored expanding the utility of this reaction by trapping the intermediate imine in a subsequent multicomponent reaction. For example, the reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) with this compound, followed by the addition of a carboxylic acid and another equivalent of isocyanide, leads to the formation of a pyrazole amide derivative. unirioja.es This demonstrates that the isocyanide can play a dual role in a single pot reaction. unirioja.es

Reaction of this compound with Tetrazine
ReactantsKey IntermediateFinal Product TypeReference
This compound, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine4H-pyrazol-4-imine1H-pyrazole (after tautomerization) rsc.org
This compound (2 equiv.), 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, Acetic acid4H-pyrazol-4-iminePyrazole amide derivative unirioja.es
1,3-Dipolar Cycloaddition Reactions (e.g., with CO₂ and Alkynes)

While direct 1,3-dipolar cycloaddition of this compound itself is not typical as it is not a classic 1,3-dipole, it can participate in reactions that generate 1,3-dipolar species in situ. nih.gov A key example is the three-component reaction of an isocyanide, an alkyne, and carbon dioxide (CO₂). nih.gov

Once the 1,3-dipole is formed, it can undergo a favorable dual 1,3-dipolar cycloaddition. nih.gov This involves a successive asynchronous concerted cycloaddition of CO₂ with the 1,3-dipole, followed by the cycloaddition of the resulting lactone with another molecule of the 1,3-dipole to form the final spiro compound. nih.gov

Computational investigations have also shown that the substituents on the alkyne have a more pronounced effect on the reaction rate and selectivity than the substituents on the isocyanide. nih.gov Moderate electron-withdrawing and conjugating groups on the alkyne are beneficial as they facilitate the formation of the 1,3-dipole and stabilize the negative charge on this species without diminishing its reactivity. nih.gov Competing pathways, such as the nucleophilic addition of the 1,3-dipole to another alkyne molecule, can lead to the formation of byproducts. nih.gov

Multicomponent Reactions (MCRs)

This compound is a frequently utilized C1 building block in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. beilstein-journals.orgsciepub.comresearchgate.net These reactions are highly valued for their efficiency and ability to generate molecular complexity rapidly. nih.govresearchgate.net Isocyanide-based MCRs, in particular, are central to combinatorial chemistry and drug discovery. researchgate.netnih.govwikipedia.org

Ugi Reaction

The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is arguably the most prominent MCR involving an isocyanide. beilstein-journals.orgwikipedia.org This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide (such as this compound) to produce an α-acylamino amide, also referred to as a bis-amide. sciepub.comwikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the Ugi reaction begins with the condensation of the amine and the carbonyl compound to form an imine (or the corresponding iminium ion after protonation). beilstein-journals.orgwikipedia.orgorganic-chemistry.org The isocyanide then acts as a nucleophile, adding its terminal carbon to the electrophilic imine carbon, which generates a highly reactive nitrilium ion intermediate. nih.govwikipedia.orgmdpi.com This intermediate is subsequently trapped by the carboxylate anion. wikipedia.orgmdpi.com The final step is an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which furnishes the stable α-acylamino amide product and drives the entire reaction sequence to completion. beilstein-journals.orgwikipedia.org

The Ugi reaction is typically exothermic and can be completed rapidly. wikipedia.org It is often performed in polar protic solvents like methanol (B129727) or ethanol (B145695), although polar aprotic solvents such as dimethylformamide (DMF) are also effective. beilstein-journals.orgwikipedia.org The reaction demonstrates high atom economy, with the only byproduct being a molecule of water. wikipedia.org

Key Steps in the Ugi Reaction Mechanism
StepDescriptionKey IntermediatesReference
1Formation of an imine from the amine and carbonyl compound.Imine/Iminium ion beilstein-journals.orgwikipedia.org
2Nucleophilic attack of the isocyanide on the iminium ion.Nitrilium ion nih.govwikipedia.org
3Trapping of the nitrilium ion by the carboxylate anion.α-adduct beilstein-journals.orgwikipedia.org
4Mumm rearrangement (intramolecular acyl transfer).Final bis-amide product beilstein-journals.orgwikipedia.org

The versatility of the Ugi reaction allows for a vast number of structurally diverse products to be synthesized by simply varying the four starting components, making it a powerful tool for creating libraries of compounds for screening purposes. researchgate.netorganic-chemistry.org

Asymmetric Ugi Reactions

Passerini Reaction

The Passerini three-component reaction (P-3CR), discovered by Mario Passerini in 1921, is another fundamental isocyanide-based multicomponent reaction. wikipedia.orgslideshare.net It combines an aldehyde or ketone, a carboxylic acid, and an isocyanide like this compound to directly synthesize α-acyloxy amides. nih.govwikipedia.org

The mechanism of the Passerini reaction is still a subject of discussion and is believed to be highly dependent on the reaction conditions, particularly the solvent. nih.govwikipedia.org

Two primary pathways are proposed:

Ionic Pathway: In polar solvents, the reaction is thought to proceed through an ionic mechanism. wikipedia.org The carbonyl group of the aldehyde or ketone is first activated by protonation by the carboxylic acid. This increases its electrophilicity, priming it for a nucleophilic attack by the carbon atom of this compound. nih.gov This addition results in the formation of a nitrilium ion intermediate. nih.govencyclopedia.pub The carboxylate anion then attacks this intermediate, leading to an acyl-imidate adduct which subsequently undergoes an intramolecular acyl transfer (a Mumm-type rearrangement) to yield the final α-acyloxy amide product. scielo.br

Concerted Pathway: In nonpolar, aprotic solvents and at high concentrations, a more concerted, non-ionic mechanism is suggested. nih.govwikipedia.org This pathway proposes that the carbonyl compound and the carboxylic acid form a hydrogen-bonded adduct. beilstein-journals.org This is followed by a trimolecular, single-step cycloaddition involving the isocyanide, the carbonyl compound, and the carboxylic acid to form the α-adduct, which then rearranges to the final product. wikipedia.org

Regardless of the precise pathway, the key steps involve the electrophilic activation of the carbonyl component and the subsequent nucleophilic attack by the isocyanide. nih.govencyclopedia.pub

Achieving stereocontrol in the Passerini reaction has been a significant area of research. Enantioselective Passerini reactions have been developed primarily through the use of chiral catalysts.

Chiral Lewis acids have proven effective in catalyzing asymmetric Passerini reactions. For example, a catalytic system using a tridentate bis(oxazolinyl)pyridine (pybox)–Cu(II) complex has been used to achieve high enantioselectivity, particularly with bidentate coordinating aldehyde substrates. nih.govnih.gov In these systems, the Lewis acid coordinates to the carbonyl oxygen, activating it for a stereocontrolled attack by the isocyanide. researchgate.net

More recently, chiral phosphoric acids have been successfully employed as organocatalysts for the classic three-component Passerini reaction. acs.org These catalysts are hypothesized to activate the aldehyde, carboxylic acid, and isocyanide simultaneously through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack and leads to high enantioselectivity. acs.org

The choice of isocyanide can also play a role in the reaction's stereoselectivity. While steric hindrance of the isocyanide does not always directly correlate with enantioselectivity, different isocyanides can influence reaction rates and yields. nih.gov For instance, in a study using a chiral aluminum catalyst for the enantioselective Passerini reaction, only aliphatic aldehydes were well-tolerated under the optimized conditions. scielo.br

Table 2: Asymmetric Passerini Reaction of this compound with Benzaldehyde and 2-Thiophenecarboxylic Acid

Catalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
pybox–Cu(II) complex7664 (R) nih.gov
Passerini-Smiles Reaction and its Mechanism

The Passerini reaction, a cornerstone of isocyanide-based multicomponent reactions (MCRs), traditionally involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy carboxamide. wikipedia.orgnih.gov A significant variation of this reaction is the Passerini-Smiles reaction, where the carboxylic acid is substituted with an electron-deficient phenol (B47542), such as 2-nitrophenol. nih.govencyclopedia.pub This reaction has been reported with isocyanides like tert-butyl isocyanide. nih.govmdpi.com

The proposed mechanism for the Passerini-Smiles reaction is initiated by the activation of the aldehyde by the weakly acidic phenol. nih.govencyclopedia.pubmdpi.com This activation renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isocyanide. encyclopedia.pubmdpi.com The subsequent steps involve the attack of the phenol on the resulting nitrilium ion intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr), known as the Smiles rearrangement. encyclopedia.pubmdpi.com This rearrangement is considered the irreversible and key step of the reaction, ultimately forming an α-aryloxy amide. encyclopedia.pubmdpi.com

The mechanism can be summarized as follows:

Activation of Aldehyde: The phenol protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

Nucleophilic Attack by Isocyanide: The isocyanide attacks the activated carbonyl carbon, forming a nitrilium ion intermediate. encyclopedia.pubmdpi.com

Phenol Attack: The phenoxide ion attacks the nitrilium ion. encyclopedia.pubmdpi.com

Smiles Rearrangement: An irreversible intramolecular nucleophilic aromatic substitution occurs, leading to the final α-aryloxy amide product. encyclopedia.pubmdpi.com

The reaction conditions and the nature of the reactants, particularly the acidity of the phenol and the electrophilicity of the aldehyde, play a crucial role in the efficiency of the Passerini-Smiles reaction.

Novel Isocyanide-Based MCRs for Complex Molecule Synthesis

This compound is a valuable reagent in various isocyanide-based multicomponent reactions (MCRs) beyond the classic Passerini and Ugi reactions. These reactions are highly efficient in synthesizing complex molecules and diverse compound libraries from simple starting materials in a single step. researchgate.netmdpi.com The utility of MCRs lies in their atom economy, time efficiency, and ability to generate structural diversity, which is particularly advantageous in medicinal chemistry and drug discovery. researchgate.net

Novel variations and applications of isocyanide-based MCRs continue to be developed. For instance, the Passerini reaction has been adapted to use silanols in place of carboxylic acids, yielding α-siloxyamides. nih.govencyclopedia.pub The mechanism involves the coordination of the silyl (B83357) group to the carbonyl oxygen, which makes it vulnerable to nucleophilic attack by the isocyanide. This is followed by the intramolecular trapping of the nitrilium ion by the silanol's hydroxyl group. nih.govencyclopedia.pub

Another area of innovation involves the development of asymmetric MCRs using chiral catalysts to produce enantiomerically enriched products. researchgate.net Furthermore, MCRs are increasingly being employed in the total synthesis of natural products and for the preparation of heterocyclic compounds, which are important scaffolds in pharmaceuticals. researchgate.netontosight.ai The reactivity of the isocyanide group allows it to act as a nucleophile, electrophile, or radical, making it a versatile component in these complex transformations. researchgate.net

MCR Type Reactants Product Key Features
Passerini-SmilesAldehyde, Isocyanide, Electron-deficient Phenolα-Aryloxy AmideInvolves an irreversible Smiles rearrangement. encyclopedia.pubmdpi.com
Passerini-type with SilanolsAldehyde, Isocyanide, Silanolα-SiloxyamideIntramolecular trapping of the nitrilium ion by the silanol. nih.govencyclopedia.pub
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamideA four-component reaction widely used for library synthesis. researchgate.net

Polymerization Reactions

This compound can undergo polymerization, a reaction that is sensitive to the reaction conditions. smolecule.com

Conditions for Polymerization

The polymerization of isocyanides can be initiated by various catalysts, including Lewis and Brønsted acids. wikipedia.org Nickel(II) salts are particularly versatile and commonly used catalysts for this process. ru.nlru.nl The polymerization can proceed in the presence of protonic acids or Lewis acids. ru.nl While some polymerization can occur upon heating, the use of a catalyst is generally required for controlled polymerization. smolecule.com It is important to note that under normal processing and storage conditions, hazardous polymerization is not expected to occur. fishersci.com

Catalyst Type Examples Effect on Polymerization
Lewis AcidsNi(II) saltsVersatile and effective catalysts for isocyanide polymerization. ru.nlru.nl
Brønsted AcidsProtonic acidsCan initiate polymerization. ru.nl
Heat-Can induce polymerization, but may lead to complex mixtures. smolecule.com

Mechanism of Helical Polyisocyanide Formation

The polymerization of isocyanides, particularly those with bulky substituents, often leads to the formation of polymers with a stable helical structure, known as polyisocyanides. nii.ac.jpru.nl This helical conformation arises from the sterically hindered rotation around the single bonds of the polymer backbone. ru.nlru.nl The crowded nature of the polymer, with a side chain on every carbon of the main chain, forces the backbone to adopt a rigid, helical arrangement. ru.nlroaldhoffmann.com

The mechanism of polymerization catalyzed by nickel(II) involves the following key steps:

Initiation: The reaction is initiated by the nucleophilic attack of a species, such as an amine, on a coordinated isocyanide molecule at the nickel center. This forms a nickel carbene complex. ru.nl

Propagation: The polymerization proceeds through a series of successive insertion reactions of isocyanide molecules into the nickel-carbene bond. ru.nl The monomers are pre-organized in the nickel complex, which facilitates the formation of the tightly coiled helix. ru.nl

The resulting poly(isocyanide) has a rigid-rod-like structure with a 4:1 helical configuration, meaning there are four monomer units per helical turn. ru.nl This structure is a form of atropisomerism, where stereoisomerism arises from hindered rotation around a single bond. ru.nl

Helix-Sense Selective Polymerization

While the polymerization of achiral isocyanides typically produces a racemic mixture of left-handed (M) and right-handed (P) helices, methods have been developed to achieve helix-sense selective polymerization, yielding an excess of one helical sense. ru.nlru.nl

One approach involves using a chiral catalyst. For example, a catalyst prepared by adding an optically active amine to a tetrakis(isocyanide)nickel(II) perchlorate (B79767) complex can polymerize achiral isocyanides to produce optically active polymers. ru.nl This method has been shown to yield polymers with a significant enantiomeric excess. ru.nl

Another strategy is the copolymerization of a rapidly polymerizing achiral isocyanide with a small amount of a slowly polymerizing chiral isocyanide. ru.nl The chiral comonomer is preferentially incorporated into the helix that matches the preferred screw sense of its own homopolymer. However, due to its slow polymerization rate, it inhibits the further growth of that helical chain. This allows the helix of the opposite screw sense to grow relatively unhindered, resulting in an excess of that helix. ru.nl

Bulky aryl isocyanides with chiral ester or amide groups have also been polymerized using arylrhodium complexes to produce polyisocyanides with a predominantly one-handed helical conformation in solution. acs.org The helical sense selectivity in these systems can be influenced by the structure of the chiral groups. acs.org

Method Description Outcome
Chiral CatalystUse of a Ni(II) complex with a chiral amine. ru.nlProduces optically active polymer from an achiral monomer with an excess of one helix sense. ru.nl
Chiral ComonomerCopolymerization of an achiral isocyanide with a slowly polymerizing chiral isocyanide. ru.nlResults in a polymer with an excess of the helix sense opposite to that preferred by the chiral comonomer. ru.nl
Chiral SubstituentsPolymerization of monomers with chiral ester or amide groups. acs.orgYields polyisocyanides with a predominantly one-handed helical structure. acs.org

Reactivity in Organometallic Chemistry

This compound exhibits significant reactivity in organometallic chemistry, primarily acting as a ligand that can form complexes with transition metals. smolecule.com The isocyanide group's unique electronic properties influence the stability and reactivity of these metal complexes. smolecule.com

This compound can participate in insertion reactions into metal-carbon bonds. For instance, it can insert into the Ge-C bond of certain germylene compounds. nih.gov The reactivity in such systems can be influenced by back-bonding from the metal to the π* orbitals of the isocyanide ligand. nih.gov

Furthermore, this compound has been studied in the context of its reactions with various organometallic complexes, including those of zirconium and iron. acs.orgacs.org In some cases, the coordinated isocyanide can undergo further transformations, such as C-H activation of the butyl group. nih.gov The ability of this compound to stabilize different oxidation states of metals and to participate in a variety of reactions makes it a valuable ligand in the design of novel catalysts and organometallic materials. smolecule.com

Homocoupling Reactions

Homocoupling of isocyanides refers to the C-C bond-forming reactions where two or more isocyanide molecules couple to form oligomers or polymers. For this compound, these reactions are typically mediated by transition metal catalysts or other main-group element complexes. The process allows for the construction of novel carbon-carbon backbones with repeating imine units.

The mechanism of these reactions is often complex and highly dependent on the catalyst system employed. Generally, the reaction is believed to proceed through the insertion of the carbene-like carbon of one isocyanide molecule into the metal-carbon bond of an activated isocyanide unit. researchgate.net This can occur in a stepwise manner, allowing for the formation of dimers, trimers, and higher oligomers. researchgate.netorganic-chemistry.org In some cases, the formation of carbene intermediates has been proposed. researchgate.net

Various catalytic systems have been shown to promote the homocoupling of isocyanides, although specific data for this compound can be limited, and analogies are often drawn from similar substrates like tert-butyl isocyanide. For instance, nickel complexes are known to be effective catalysts for various cross-coupling and coupling reactions involving isocyanides. chemrxiv.orgresearchgate.net The isocyanide can act as both a reactant and a ligand, binding to the nickel center and facilitating the coupling process. chemrxiv.orgnih.gov Palladium-catalyzed reactions have also been extensively studied, where isocyanide insertion is a key step in many catalytic cycles. organic-chemistry.orgresearchgate.netnih.gov Furthermore, complexes of main-group elements, such as silicon and aluminum, have been shown to mediate the controlled reductive coupling of isocyanides, leading to di- or trimerization products. researchgate.net

The products of these reactions are typically diimines (from dimerization) or more complex structures from trimerization or tetramerization. The reaction conditions, including the choice of catalyst, solvent, and temperature, play a critical role in controlling the degree of oligomerization and the structure of the final products.

The table below provides a summary of potential catalytic systems and the expected products from the homocoupling of this compound, based on established reactivity patterns of isocyanides.

Catalyst SystemProposed Intermediate TypePredominant Product Type
Nickel(I) Complexes (e.g., [Ni(CNR)₄]⁺)Nickel-imidoyl speciesDimer (e.g., N,N'-dibutyl-1,2-diiminoethane) or higher oligomers
Palladium(0) Complexes (e.g., Pd(PPh₃)₄)Palladium-imidoyl speciesDimer, Trimer
Silylenes (e.g., LSi:)Sila-imidoyl speciesDimer, Trimer
Aluminyl Anions (e.g., K[Al(NON)])Alumina-imidoyl speciesDimer, Trimer

Coordination Chemistry of N Butyl Isocyanide

Ligand Properties of Isocyanides

Isocyanides, with the general formula R-N≡C, are a prominent class of neutral ligands in inorganic coordination chemistry. rsc.org Their electronic structure, which is isoelectronic with carbon monoxide, allows for a rich and varied coordination behavior. acs.org The n-butyl derivative, n-butyl isocyanide, serves as a classic example of an alkyl isocyanide, exhibiting characteristic ligand properties.

Comparison with Carbon Monoxide as Ligand

While isocyanides (CNR) are isoelectronic with carbon monoxide (CO), key differences in their electronic and coordination properties exist. acs.orgwikiwand.com Generally, isocyanides are considered stronger σ-donors and weaker π-acceptors than CO. wikipedia.orgmdpi.com This is because the highest occupied molecular orbital (HOMO), which is the carbon-centered lone pair responsible for σ-donation, is more antibonding in nature for isocyanides than for CO. uleth.ca The enhanced σ-donation from isocyanides is also attributed to the lower electronegativity of nitrogen compared to oxygen, which makes the carbon atom in the C≡N-R group more basic. wikiwand.comwikipedia.org

Conversely, the π-acceptor capability of isocyanides is typically weaker than that of CO. wikipedia.org This difference in π-acidity means that while metal carbonyls are most stable with metals in low oxidation states, isocyanides can form stable complexes with metals across a broader range of oxidation states. uwm.eduuni-regensburg.de Unlike CO, the formation of cationic and dicationic complexes with isocyanide ligands is common. wikiwand.comwikipedia.org

Table 1: Comparison of Isocyanide (CNR) and Carbon Monoxide (CO) as Ligands

PropertyIsocyanide (e.g., this compound)Carbon Monoxide (CO)
σ-donor ability Stronger donor. acs.orgwikipedia.orgWeaker donor. quora.com
π-acceptor ability Weaker acceptor (generally). acs.orgwikipedia.orgStronger acceptor. quora.com
HOMO Higher energy, more antibonding character. uleth.caLower energy.
LUMO (π)*Higher energy. libretexts.orgLower energy.
Bonding to Metals Stabilizes a wide range of oxidation states. uwm.eduPrimarily stabilizes low oxidation states. libretexts.org
Cationic Complexes Common. wikiwand.comwikipedia.orgRare.
ν(C≡X) Shift Can shift to higher or lower energy depending on backbonding. wikipedia.orgShifts to lower energy upon coordination. wikipedia.org

Sigma-Donor and Pi-Acceptor Characteristics

This compound, like other isocyanides, functions as both a σ-donor and a π-acceptor ligand. The σ-donation occurs from the lone pair of electrons on the terminal carbon atom to a vacant d-orbital of the metal center. rsc.org This interaction forms a strong metal-carbon σ-bond.

Influence of Steric and Electronic Factors on Coordination

The coordination chemistry of this compound is governed by both electronic and steric factors. mdpi.com

Electronic Factors : The electron-donating nature of the n-butyl group increases the electron density on the isocyanide carbon, making it a stronger σ-donor compared to aryl isocyanides. utexas.edu However, this increased electron density also raises the energy of the π* orbitals, making it a weaker π-acceptor than aryl or highly fluorinated alkyl isocyanides. mdpi.comutexas.edu The balance between σ-donation and π-acceptance dictates the stability and reactivity of the resulting metal complex. wikipedia.org

Steric Factors : The n-butyl group imposes moderate steric hindrance around the metal center. While less bulky than a tert-butyl group, the steric profile of the n-butyl substituent still influences the number of ligands that can coordinate to a metal and the geometry of the final complex. acs.orgmdpi.com The linear nature of the C-N-C linkage in the free ligand means its cone angle is relatively small, which often allows for the formation of polyisocyanide complexes with high coordination numbers. wikipedia.orgscribd.com

M-C-N Angle and Degree of Backbonding

The geometry of the coordinated isocyanide ligand, specifically the Metal-Carbon-Nitrogen (M-C-N) bond angle, provides insight into the extent of π-backbonding. wikiwand.comwikipedia.org In complexes where the isocyanide acts primarily as a σ-donor with little backbonding, the M-C-N linkage is nearly linear, with an angle close to 180°.

However, in electron-rich metal complexes where significant π-backbonding occurs, the M-C-N angle often deviates from linearity and becomes bent. wikiwand.comwikipedia.orgwikipedia.org This bending is a result of the increased electron population in the ligand's π* orbitals, which alters the hybridization at the nitrogen atom. Therefore, a more acute M-C-N angle is indicative of stronger π-backbonding from the metal to the isocyanide ligand. wikipedia.org

Formation of Transition Metal Complexes

This compound readily forms coordination compounds with a wide array of transition metals. smolecule.com These complexes can be synthesized through various methods, such as the direct reaction of the isocyanide with a metal halide or the substitution of other ligands, like carbon monoxide, from a metal complex. scribd.comresearchgate.net

Coordination with Metals in Various Oxidation States

A key feature of isocyanide ligands is their ability to stabilize transition metals in a wide spectrum of formal oxidation states. uwm.eduuni-regensburg.de This versatility surpasses that of carbon monoxide, which is most effective at stabilizing metals in low oxidation states.

Low Oxidation States : For metals in low oxidation states (e.g., 0, -1), the π-acceptor character of the isocyanide ligand is crucial. uwm.edursc.org By accepting electron density from the electron-rich metal center, the ligand helps to delocalize and stabilize the negative charge on the metal. uni-regensburg.de This is evident in the formation of stable manganese(-1) and technetium(I) isocyanide complexes. rsc.orgresearchgate.net

High Oxidation States : For metals in high oxidation states, the strong σ-donor ability of the isocyanide ligand is the dominant stabilizing factor. uwm.eduuni-regensburg.de The ligand donates its lone pair to the electron-deficient, high-valent metal center, forming a robust σ-bond. Stable isocyanide complexes of tungsten, for example, have been characterized in oxidation states ranging from 0 to +6. uwm.edu

This ability to coordinate effectively with metals across different oxidation states underscores the unique and adaptable electronic nature of isocyanides like this compound. uwm.edu

Homoleptic Isocyanide Complexes

Homoleptic isocyanide complexes, which contain only isocyanide ligands bound to the metal center, are well-documented. While extensive research has focused on the sterically hindered tert-butyl isocyanide, the principles extend to other alkyl isocyanides like this compound. For instance, tert-butyl isocyanide is known to form stable homoleptic complexes such as [Fe₂(tBuNC)₉], which is analogous to the well-known iron carbonyl complex Fe₂(CO)₉. acs.org It can also form complexes with high coordination numbers, such as the seven-coordinate Cr(CN-t-Bu)ⲇ₂. acs.org

The formation of such complexes is attributed to the electronic properties of the isocyanide ligand and its relatively small cone angle, which allows for the coordination of multiple ligands to a single metal center. snnu.edu.cn While specific studies detailing the synthesis and characterization of homoleptic this compound complexes of first-row transition metals are not as prevalent in the literature as those for tert-butyl isocyanide, the formation of mixed-ligand complexes containing this compound, such as Tc(CNp-FArDArF2)₃(CNtBu)₂(CNnBu), demonstrates its capability to coordinate to metal centers. nih.gov It is therefore highly probable that homoleptic this compound complexes can be synthesized under appropriate conditions, analogous to other alkyl isocyanides.

Synthesis of Isocyanide Complexes from Carbonyl Complexes

A common and effective method for the synthesis of transition metal isocyanide complexes is through the substitution of carbonyl (CO) ligands in metal carbonyl precursors. This ligand exchange is driven by the strong σ-donating ability of isocyanides. A general route involves the reaction of a metal carbonyl compound, LₙM(CO), with a lithium silylamide, Li[Me₃SiNR], which facilitates the conversion of the carbonyl ligand into an isocyanide ligand, LₙM(CNR), without the need for free isocyanide reagents. nih.gov

More direct substitution reactions are also widely employed. For example, heteroleptic manganese(I) complexes can be synthesized by a stepwise ligand exchange starting from [Mn(CO)₅Br]. Reaction with alkyl isocyanides like tert-butyl isocyanide typically results in the substitution of two carbonyl ligands to form [Mn(CO)₃(CNR)₂Br]. nih.gov Further reaction with more reactive isocyanides can lead to additional substitution. Research has shown the synthesis of heteroleptic technetium(I) complexes containing this compound, such as Tc(CNp-FArDArF2)₃(CNtBu)₂(CNnBu), through similar substitution methodologies starting from carbonyl precursors. nih.gov This demonstrates that this compound can effectively displace CO ligands to form stable isocyanide-metal complexes.

Applications in Catalysis

The unique electronic and steric properties of isocyanide ligands have made them valuable components in the design of homogeneous catalysts. This compound, in particular, has been utilized in various catalytic reactions, most notably those catalyzed by palladium.

Design of Novel Catalysts Utilizing Isocyanide Ligands

The design of novel catalysts often leverages the ability of isocyanide ligands to tune the electronic and steric environment of a metal center. mdpi.com Isocyanides can stabilize low-valent metal complexes, which are often key intermediates in catalytic cycles. mdpi.com Their strong σ-donor and variable π-acceptor properties influence the reactivity of the metal center, impacting substrate activation and product formation.

For example, the development of platinum(II) complexes bearing novel diisocyanide ligands for applications in alkyne hydroarylation showcases a design strategy where the isocyanide moiety is integral to the catalyst structure. While not specifically using this compound, these studies establish a principle that can be extended to various isocyanide ligands. The linear M-C≡N-R linkage in isocyanide complexes can also play a crucial role in catalysis by providing a specific steric environment that influences selectivity, as seen in the hydrogenation of hindered alkenes by iron and ruthenium complexes containing isocyanide ligands.

Palladium-Catalyzed Reactions Involving Isocyanides

Palladium catalysis is a cornerstone of modern organic synthesis, and the insertion of isocyanides into palladium-carbon bonds has emerged as a powerful tool for the construction of carbon-nitrogen and carbon-carbon bonds. researchgate.net These reactions often proceed through an imidoyl-palladium intermediate, which can then undergo further transformations.

The synthesis of amidines, which are important structural motifs in medicinal chemistry, can be achieved through the palladium-catalyzed three-component coupling of an aryl halide, an amine, and an isocyanide. However, direct coupling reactions often show a strong dependence on the structure of the isocyanide, with the sterically bulky tert-butyl isocyanide showing the highest reactivity in many cases. acs.org In some systems, other isonitriles, such as the this compound isomer 2-pentyl isocyanide, have been shown to be inactive. acs.org

Table 1: One-Pot Synthesis of Amidines from Bromobenzene, this compound, and Pyrrolidine

Entry Aryl Halide Isocyanide Amine Product Yield (%)
1 Bromobenzene This compound Pyrrolidine N-(Phenyl(pyrrolidin-1-yl)methylene)butan-1-amine 88

Data sourced from a representative palladium-catalyzed one-pot procedure. sci-hub.se

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it offers an atom-economical way to form new bonds. Palladium-catalyzed C-H functionalization reactions involving isocyanide insertion have been developed for the synthesis of various nitrogen-containing heterocycles. mdpi.com

An example of this is the synthesis of dihydrophenanthridines through a sequence involving a Ugi four-component reaction followed by a palladium-catalyzed intramolecular C-H arylation. nih.govbeilstein-journals.org The Ugi reaction produces an α-acetamido-α-phenylacetamide, which then undergoes cyclization via C-H activation. While many examples utilize tert-butyl isocyanide, the methodology is applicable to a range of isocyanides. nih.govbeilstein-journals.org

Another significant application is the palladium-catalyzed intramolecular C(sp²)–H amidination by isonitrile insertion, which provides direct access to 4-aminoquinazolines from readily available N-arylamidines. This reaction proceeds via the insertion of an isocyanide into a Pd-N bond, followed by intramolecular C-H activation and reductive elimination.

In some contexts, the choice of isocyanide can be critical. For instance, in a photoexcited palladium complex-catalyzed insertion reaction into inactivated alkyl iodides, this compound was tested but did not yield the desired amide product under the specific reaction conditions, highlighting the nuanced role of the isocyanide structure in catalytic outcomes. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
tert-Butyl isocyanide
[Fe₂(tBuNC)₉]
Fe₂(CO)₉
Cr(CN-t-Bu)ⲇ₂
Tc(CNp-FArDArF2)₃(CNtBu)₂(CNnBu)
[Mn(CO)₅Br]
[Mn(CO)₃(CNR)₂Br]
2-Pentyl isocyanide
Bromobenzene
Pyrrolidine
N-(Phenyl(pyrrolidin-1-yl)methylene)butan-1-amine
Dihydrophenanthridines
α-Acetamido-α-phenylacetamide
4-Aminoquinazolines
N-Arylamidines
Carbon monoxide
Lithium silylamide
Platinum(II)
Ruthenium
Iron
Palladium
Technetium
Palladium-Catalyzed Synthesis of Amidines via Isocyanide Insertion

Role of Isocyanide Ligands in Catalytic Cycles

While this compound itself is more commonly recognized for its role as a probe in spectroscopic studies of enzyme active sites, the broader class of isocyanides plays a significant role as ligands in various catalytic cycles. smolecule.comwikipedia.org Isocyanides are isoelectronic with carbon monoxide but are generally better σ-donors and poorer π-acceptors. wikipedia.orgwikipedia.org This electronic difference influences the stability and reactivity of the metal complexes they form, which is central to their function in catalysis. smolecule.com

Isocyanide ligands are utilized in several types of catalytic reactions, including:

Multicomponent Reactions: Isocyanides are key reactants in powerful multicomponent reactions such as the Ugi and Passerini reactions. wikipedia.orgbeilstein-journals.org These reactions are highly valuable in synthetic organic chemistry for the efficient construction of complex molecules, including peptidomimetics and heterocyclic structures, from simple starting materials in a single step. beilstein-journals.org The isocyanide acts as a "convertible" component, allowing for the introduction of diversity into the final product. beilstein-journals.org

Homogeneous Catalysis: The ability of isocyanides to stabilize various oxidation states of transition metals makes them useful ligands in designing novel catalysts. smolecule.com Their electronic properties can be tuned by altering the R group of the R-NC ligand, thereby influencing the catalytic activity of the metal center. smolecule.com Research has explored the use of isocyanide-metal complexes in reactions like hydrogenations and hydroformylations.

Enzyme Inhibition and Probing: this compound and other isocyanides serve as valuable tools for studying the mechanisms of metalloenzymes. They can act as inhibitors, often by coordinating to the metal center in the active site, which can help in elucidating the enzyme's catalytic cycle. researchgate.net For instance, this compound has been used to probe the mechanism of nitric oxide activation in soluble guanylate cyclase and to study the crystal structure of carbon monoxide dehydrogenases. sigmaaldrich.comnih.gov In the latter, it acts as a slow-turnover substrate, and its oxidation product, n-butyl isocyanate, has been observed bound to the active site cluster. nih.gov

The versatility of the isocyanide functional group, from its participation in complex bond-forming reactions to its ability to coordinate with and modulate the reactivity of metal centers, underscores its importance in the field of catalysis.

Coordination to Biological Macromolecules

This compound is known to coordinate to various biological macromolecules, particularly heme proteins. smolecule.comwikipedia.orgwikipedia.orgresearchgate.netnih.govmarquette.edubrandeis.eduacs.org Its ability to bind to the heme iron in these proteins has made it a useful probe for investigating their structure and function.

Binding to Heme Proteins: Cytochrome P450 and Hemoglobin

This compound binds to both cytochrome P450 and hemoglobin, interacting with the central heme iron atom. wikipedia.orgwikipedia.orgresearchgate.netnih.govmarquette.edubrandeis.eduacs.org This binding is influenced by the oxidation state of the iron (ferric, Fe³⁺, or ferrous, Fe²⁺) and the specific protein environment. researchgate.netnih.gov

The binding of this compound to the heme iron of cytochrome P450 has been structurally characterized for both the ferric (Fe³⁺) and ferrous (Fe²⁺) states. researchgate.netnih.gov Alkyl isocyanides can bind to both forms, a behavior that is crucial for their use as spectroscopic probes. researchgate.netnih.gov

In cytochrome P450cam, the crystal structure of the this compound complex reveals distinct coordination geometries depending on the oxidation state of the iron. For the ferrous complex of P450cam, the iron-carbon (Fe-C) bond distance is approximately 1.86 Å, and the Fe-C-N angle is bent at about 159 degrees. nih.govrcsb.org In contrast, the ferrous complex of P450nor shows a more linear coordination with an Fe-C-N angle of 175 degrees and a similar Fe-C bond distance of 1.85 Å. nih.govrcsb.org

The environment of the heme pocket also differs significantly between these two enzymes. In P450cam, the bound isocyanide is surrounded by hydrophobic side chains, whereas in P450nor, it is in a more polar environment with several water molecules present. nih.govrcsb.org These structural differences, particularly the geometry of the bound isocyanide and the polarity of the active site, are thought to be responsible for the distinct spectroscopic features observed for these complexes. nih.govrcsb.org

In hemoglobin, this compound binding has been shown to induce steric interactions within the heme pocket. nih.gov Studies using NMR have indicated that in the α-subunits, the binding of this compound forces the Val E11 residue away from the center of the porphyrin ring. nih.gov This suggests a bent geometry for the Fe=C=N-C bonds in the α-chains. nih.gov In contrast, in the β-subunits, a more linear geometry is proposed. nih.gov

The binding of this compound to heme proteins gives rise to characteristic spectroscopic signatures, particularly in the Soret region of the UV-visible spectrum and in the infrared (IR) spectrum. researchgate.netnih.gov The Soret band is an intense peak in the blue wavelength region, characteristic of porphyrin-containing molecules like heme. wikipedia.org

Soret Bands: The ferric (Fe³⁺) complex of this compound with cytochrome P450 typically exhibits a single Soret band at around 430 nm. researchgate.netnih.govrcsb.orgsigmaaldrich.com Upon reduction of the iron to the ferrous (Fe²⁺) state in the presence of the isocyanide, the Soret band often splits into two, with maxima appearing at approximately 430 nm and 455 nm. marquette.eduresearchgate.netnih.govrcsb.org However, the exact position and relative intensities of these bands can vary depending on the specific P450 enzyme. For instance, the ferrous isocyanide complex of P450cam shows a single Soret band at 453 nm, while that of P450nor has a single band at 427 nm. nih.govrcsb.org

C-N Stretching Frequencies: The C-N stretching frequency of the isocyanide ligand, observable in the IR spectrum, is also sensitive to its coordination environment. For the ferrous this compound complex, the C-N stretching frequency is observed at 2116 cm⁻¹ for P450cam and at 2145 cm⁻¹ for P450nor. nih.govrcsb.org This difference in stretching frequency corresponds to the different Soret bands observed for these two enzymes and is attributed to the differences in the geometry of the bound isocyanide and the polarity of the heme pocket. nih.govrcsb.org

The following table summarizes the key spectroscopic features of this compound complexes with cytochrome P450cam and P450nor.

FeatureFerric Complex (General)Ferrous P450cam ComplexFerrous P450nor Complex
Soret Band Maximum 430 nm researchgate.netnih.govrcsb.orgsigmaaldrich.com453 nm nih.govrcsb.org427 nm nih.govrcsb.org
C-N Stretching Frequency Not reported2116 cm⁻¹ nih.govrcsb.org2145 cm⁻¹ nih.govrcsb.org

The binding of this compound to cytochrome P450 is sensitive to environmental factors such as pH and ionic strength, as well as the specific enzyme it is interacting with. researchgate.netnih.govrcsb.org The ratio of the intensities of the double Soret bands observed in the ferrous isocyanide complexes of some P450s can vary with changes in pH and ionic strength. researchgate.netnih.govrcsb.org This suggests that the equilibrium between different conformational states of the enzyme-ligand complex is influenced by these parameters. The origin of the enzyme also plays a crucial role, as demonstrated by the distinct spectroscopic and structural properties of the this compound complexes of P450cam (from Pseudomonas putida) and P450nor (from Fusarium oxysporum). nih.govrcsb.org

The binding of this compound to heme proteins can significantly alter their biological function. researchgate.netnih.govbrandeis.edu

In the case of cytochrome P450 , the binding of this compound to the heme iron directly affects the enzyme's catalytic activity. Since the heme iron is the site of oxygen activation, the presence of a competing ligand like this compound can inhibit the normal monooxygenase activity of the enzyme. brandeis.edu This inhibitory effect is a key reason why isocyanides are studied as potential enzyme inhibitors for therapeutic applications.

For hemoglobin , the binding of this compound impacts its primary function of oxygen transport. smolecule.com Research has shown that this compound binds cooperatively to human hemoglobin, which can alter its oxygen-carrying capacity. smolecule.com Studies have also indicated that increased hydrostatic pressure enhances the binding of this compound to both hemoglobin and myoglobin (B1173299). nih.gov The interaction of this compound with hemoglobin has been used as a tool to investigate the differences in ligand binding between the α and β subunits of the protein. pnas.orgpnas.org

Influence of pH, Ionic Strength, and Enzyme Origin on Binding

Probing Enzyme Mechanisms and Protein-Ligand Interactions

The unique coordination properties of this compound, particularly its ability to act as a ligand for metal centers in metalloproteins, make it a valuable tool for investigating complex biochemical processes. Its isoelectronic similarity to carbon monoxide, combined with the steric bulk of the butyl group, allows it to serve as a unique probe for exploring active sites, ligand pathways, and enzymatic activation mechanisms. acs.org Researchers have utilized this compound to gain insights into the function of several key proteins, including heme proteins like myoglobin, cytochrome P450, and soluble guanylate cyclase, as well as complex metalloenzymes like carbon monoxide dehydrogenase. nih.govnih.gov

Myoglobin and Ligand Transport

Studies using myoglobin have employed this compound as a transition state analog to map the channels for ligand entry and exit. nih.gov When this compound coordinates to the heme iron in myoglobin, its flexible alkyl chain is free to rotate and occupy spaces adjacent to the active site. nih.gov These occupied spaces are believed to represent the pathways most accessible for the movement of physiological diatomic ligands such as oxygen (O₂). nih.gov

The binding of this compound can induce conformational changes in the protein that are not observed with smaller ligands like O₂ or carbon monoxide. nih.gov Analysis of the this compound complex has shown that the butyl side chain can exist in both "inward" and "outward" pointing conformations. The outward position is thought to represent the final stage of ligand movement out of the protein, providing a structural snapshot of the exit pathway. nih.gov The slower association rate of this compound compared to diatomic ligands is attributed to the distortion of the protein structure required to accommodate the larger ligand along its binding pathway. nih.gov

Soluble Guanylate Cyclase (sGC) Activation

This compound has been instrumental in elucidating the activation mechanism of the hemoprotein soluble guanylate cyclase (sGC) by nitric oxide (NO). nih.govchemicalbook.com sGC is a key enzyme in the NO signaling pathway, and its activation mechanism is of significant interest. Electronic absorption spectroscopy has confirmed that this compound binds directly to the sGC heme, forming a six-coordinate complex. nih.gov

On its own, this compound is a weak activator of sGC, increasing its activity by only 2- to 5-fold. However, it exhibits a synergistic effect with the allosteric activator YC-1, leading to a 15- to 25-fold activation. nih.gov Most significantly, the sGC-n-butyl isocyanide complex can be further activated 15-fold by the addition of NO, without the displacement of this compound from the heme iron. nih.gov This finding provides strong evidence for the existence of a non-heme NO binding site involved in the full activation of the enzyme. nih.gov

Cytochrome P450 and Carbon Monoxide Dehydrogenase (CODH)

In the context of other metalloenzymes, this compound serves as a valuable probe due to its ability to form complexes with the heme iron in both ferric and ferrous states in enzymes like cytochrome P450. chemicalbook.comsigmaaldrich.com This interaction allows for the study of the electronic environment and accessibility of the active site.

Furthermore, it has been used to investigate the structure and function of nickel-iron containing carbon monoxide dehydrogenases (CODHs). chemicalbook.comsigmaaldrich.com In these enzymes, this compound acts as a structural and functional analog of carbon monoxide. acs.org X-ray diffraction studies of the enzyme inhibited by a derivative, n-butyl isocyanate, have provided a model that is believed to mimic a key catalytic intermediate, offering insights into the enzyme's reversible oxidation of carbon monoxide. researchgate.net

Interactive Data Tables

Table 1: Research Findings on this compound as a Protein Probe

Target ProteinKey Application/FindingTechnique(s) UsedOutcome/SignificanceCitations
Soluble Guanylate Cyclase (sGC) Probing the NO activation mechanism.Electronic Absorption Spectroscopy, Enzyme KineticsShowed that NO can activate sGC without displacing the heme-bound ligand, supporting a non-heme NO binding site for activation. chemicalbook.com, nih.gov
Myoglobin (Mb) Mapping ligand entry/exit channels.X-ray Crystallography, Transient Optical Absorption SpectroscopyServed as a transition state analog; the butyl group occupied internal channels, visualizing pathways for physiological ligands like O₂. nih.gov, nih.gov
Cytochrome P450 Probing the heme active site.Biochemical/Physiological ActionsForms complexes with both ferric and ferrous heme iron, allowing study of the active site's electronic state and accessibility. , chemicalbook.com, sigmaaldrich.com,
Carbon Monoxide Dehydrogenase (CODH) Structural and functional analog of CO.X-ray Diffraction, Spectroscopic StudiesUsed to study the crystal structure and mechanism; the n-butyl isocyanate inhibited form mimics a catalytic intermediate. chemicalbook.com, sigmaaldrich.com, acs.org, researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to modeling the electronic structure and behavior of n-butyl isocyanide and its derivatives. These computational approaches allow for the prediction of molecular properties and the energetics of chemical transformations.

Density Functional Theory (DFT) has become a widely used tool for investigating systems involving this compound due to its balance of computational cost and accuracy. Researchers have applied DFT to explore various aspects of the molecule's chemistry.

One significant application is in the study of organometallic complexes. For instance, DFT calculations have been used to analyze the bonding between isocyanide ligands and metal centers, such as in germanium complexes. scispace.comjyu.fi These studies confirm that the highest occupied molecular orbital (HOMO) often represents a bonding combination between the metal's lone pair and the π* orbital of the isocyanide ligand, indicative of back-bonding. scispace.comjyu.fi In the context of bioinorganic chemistry, DFT has been employed to model the inhibition of enzymes like the Mo/Cu-dependent carbon monoxide dehydrogenase (MoCu-CODH) by this compound, providing insights into the coordination modes and electronic properties of the active site. researchgate.netfrontiersin.org

DFT is also instrumental in elucidating the stereochemistry and dynamics of complexes. For example, in studies of molybdenum(IV) oxido isocyanide complexes, DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, have helped elucidate the stereochemistry of different isomers in solution. figshare.comacs.org Furthermore, DFT has been used to investigate the adsorption of isocyanides on semiconductor surfaces, such as the dative bonding of tert-butyl isocyanide to a Ge(100) surface, which helps in understanding surface chemistry and catalysis. nih.govnih.gov

Table 1: Applications of DFT in the Study of this compound and Related Compounds

Area of Study System Investigated Key Findings from DFT Calculations References
Organometallic Bonding Diaryl-germanium-isocyanide complexConfirmed n → π* back-bonding from the germanium lone pair to the isocyanide π* orbital. scispace.comjyu.fi
Enzyme Inhibition This compound bound to MoCu-CODHModeled coordination at the active site to understand the inhibition mechanism. researchgate.netfrontiersin.org
Isomerization Dynamics Molybdenum(IV) oxido tert-butyl isocyanide complexElucidated stereochemistry of isomers and calculated isomerization barriers. figshare.comacs.org
Surface Chemistry tert-Butyl isocyanide on Ge(100) surfaceDetermined the formation of a strong carbon-surface dative bond. nih.govnih.gov
Reaction Mechanism Hydrolysis of tert-butyl isocyanide on Co(III) complexExplained the nucleophilic attack mechanism by a hydroxide (B78521) anion. nih.gov

Ab initio methods, which are based on first principles without empirical data, have also been applied to study isocyanide systems. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Ab initio molecular modeling has been used to investigate the interactions between isocyanides and biological macromolecules. acs.org For example, studies on the binding of isocyanides to heme groups have shown that the isocyano group may orient away from the porphyrin ring, with the alkyl scaffold engaging in hydrophobic and van der Waals interactions. acs.org These methods have also been used to model the stereochemistry of nucleophilic additions to isocyanides. researchgate.net For instance, calculations on the reaction of hydrogen isocyanide have been performed to understand the deformation of the linear HNC molecule upon nucleophilic attack. researchgate.net Furthermore, ab initio calculations have been applied to study the electronically excited states of simple isocyanide molecules like lithium isocyanide (LiNC). science.gov

Density Functional Theory (DFT) Calculations

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions involving this compound. It allows for the characterization of transient species like transition states and intermediates, which are often difficult to observe experimentally.

A central aspect of mechanistic studies is the identification of short-lived intermediates and the high-energy transition states that connect them. For isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, computational studies have helped characterize the key nitrilium intermediate that forms after the initial nucleophilic attack by the isocyanide. mdpi.com

In other contexts, this compound itself has been described as a transition state analog. When bound to myoglobin (B1173299), its alkyl chain can adopt different conformations that mimic the transition states for the entry and exit of diatomic ligands from the protein's distal pocket. nih.gov

DFT calculations have been crucial in identifying specific intermediates and transition states in various reactions.

In the palladium-catalyzed reaction of iodoarenes with tert-butyl isocyanide and amines, a Pd-tert-butyliminoacyl species was identified as a key intermediate in the catalytic cycle. acs.org

In the reaction of isocyanides with carboxylic acids, a Z-acyl imidate intermediate is formed through a concerted α-addition, which then rearranges through a subsequent transition state. researchgate.net

For nitrene-transfer reactions, first-principles calculations have predicted a three-membered transition state for the intermolecular reaction. nih.gov

The isomerization of molybdenum oxido isocyanide complexes is suggested to proceed through a five-coordinate transition state resulting from the dissociation of a ligand. acs.org

Table 2: Computationally Identified Intermediates and Transition States

Reaction Type Identified Species Role in Mechanism References
Ugi/Passerini ReactionsNitrilium ionKey electrophilic intermediate mdpi.com
Ligand Binding in MyoglobinThis compound conformersTransition state analogs for ligand movement nih.gov
Pd-Catalyzed AminationPd-tert-butyliminoacylKey catalytic intermediate acs.org
Isocyanide-Carboxylic Acid ReactionZ-acyl imidateInitial product intermediate researchgate.net
Nitrene TransferThree-membered ringTransition state for nitrene addition nih.gov
Molybdenum Complex IsomerizationFive-coordinate speciesTransition state for trigonal twist acs.org

Identifying the rate-determining step (RDS) is critical to understanding and controlling a chemical reaction. Computational studies can pinpoint the highest energy barrier along a reaction coordinate, which corresponds to the RDS.

In the [2+3] cycloaddition reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates, theoretical investigations have shown that the first step of the mechanism, the initial nucleophilic attack, is the rate-determining step. chemmethod.comchemmethod.com

For the gold-catalyzed reaction of this compound with amines and N-methylmorpholine N-oxide, a two-step mechanism was proposed where the formation of an isocyanate intermediate is the rate-determining step. iastate.edu

In the reaction between isocyanides and carboxylic acids, the rate-limiting step was calculated to be the 1,3 O→N acyl migration that occurs after the formation of the initial acyl imidate intermediate. researchgate.net

Kinetic experiments on nitrene-transfer reactions, supported by DFT calculations, have indicated that the turnover-limiting step involves the participation of the catalyst and the isocyanide. nih.gov

The potential energy surface (PES) provides a comprehensive map of a reaction, showing the energy of the system as a function of the positions of its atoms. By calculating the PES, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states.

Theoretical studies on the reaction of alkyl isocyanides with dialkyl acetylenedicarboxylates have involved detailed analysis of the PES. chemmethod.comchemmethod.com These studies evaluate the potential energy of all structures along the reaction path, revealing the activation energy barriers for each step. chemmethod.com The analysis demonstrated that the energy barrier for the second step of the reaction was significantly lower than that of the first, confirming the first step as rate-determining. chemmethod.com

Such analyses also allow for the investigation of various factors influencing the reaction. For example, it was found that the steric factor of bulky alkyl groups on the reactants was a more dominant factor in varying the potential energy surfaces than the electronic-donating ability of the groups. chemmethod.comchemmethod.com The effect of the solvent on the PES can also be modeled, showing how the dielectric constant of the medium can alter the energy levels of the species involved in the reaction path. chemmethod.com

Compound Index

Determination of Rate-Determining Steps and Driving Forces

Solvent Effects on Reactivity

The solvent environment plays a critical role in dictating the reaction pathways and efficiencies of isocyanide reactions. The choice of solvent can influence reaction rates and the stability of intermediates. numberanalytics.com For multicomponent reactions (MCRs) like the Ugi reaction, in which this compound is a common reactant, polar aprotic solvents are often effective. wikipedia.org However, polar protic solvents such as methanol (B129727) and ethanol (B145695) are also frequently used and can be successful. wikipedia.orgbeilstein-journals.org

In some Ugi reactions, water has been identified as an excellent solvent, leading to high yields. acs.org The solubility of reactants is another key factor; for instance, in the synthesis of isocyanides from formamides, dichloromethane (B109758) (DCM) often provides high yields due to the poor solubility of the formamide (B127407) precursors in many other solvents. rsc.org The reactivity of this compound can also be tuned by adjusting solvent polarity, which affects properties like monolayer formation and binding constants when interacting with surfaces.

Studies on post-Ugi cyclization reactions have shown that the solvent can selectively direct the reaction toward different products. For example, the use of n-butanol as a solvent can favor the selective formation of certain benzo[f]isoindolones. frontiersin.org In other systems, using a protic solvent like water can lead to products like 2,5-diketopiperazines, whereas an aprotic solvent like DCM can induce an entirely different pathway, such as an intramolecular Diels-Alder reaction. beilstein-journals.org

SolventReaction TypeGeneral Effect on this compound ReactivityTypical Yields
Methanol (MeOH)Ugi ReactionCommonly used polar protic solvent, generally effective. beilstein-journals.org46% (model reaction) acs.org
Water (H₂O)Ugi ReactionCan significantly accelerate the reaction rate and lead to high yields. acs.org66% (model reaction) acs.org
Dichloromethane (DCM)Isocyanide Synthesis / Ugi ReactionHigh yields in synthesis due to good solubility of reactants. rsc.org Can direct post-Ugi cyclizations. beilstein-journals.org44% (model Ugi reaction) acs.org
AcetonitrileUgi ReactionPolar aprotic solvent, moderate effectiveness. acs.org36% (model reaction) acs.org
n-ButanolPost-Ugi CyclizationCan provide selectivity for specific cyclized products. frontiersin.orgGood to Excellent frontiersin.org

Substituent Effects on Reactivity (Steric vs. Electronic)

The reactivity of an isocyanide is profoundly influenced by the steric and electronic properties of its substituent. The n-butyl group, being a linear and flexible alkyl chain, imparts specific characteristics to this compound compared to other common isocyanides.

Steric Effects: The n-butyl group imposes minimal steric hindrance, which is a significant advantage in many reactions. This contrasts sharply with its isomer, tert-butyl isocyanide, where the bulky tertiary carbon structure creates substantial steric obstruction. In sterically demanding reactions, such as the Ugi five-center, four-component reaction involving ketones, this compound can produce the desired adducts, whereas the bulkier tert-butyl isocyanide may fail to react entirely. While aliphatic isocyanides generally proceed smoothly in many reactions, bulky substituents like the tert-butyl group can lead to reduced product yields compared to less hindered ones like cyclohexyl or n-butyl. frontiersin.org

Electronic Effects: As an alkyl group, the n-butyl substituent is electron-donating, which influences the nucleophilicity of the isocyanide carbon. However, its electronic influence is similar to other simple alkyl isocyanides. Aromatic isocyanides, such as phenyl isocyanide, possess different electronic properties due to the conjugated aryl ring, which can engage in π-π interactions. This makes them distinct from aliphatic analogs like this compound. While aromatic isocyanides are often more reactive than aliphatic ones in certain contexts, such as ligand exchange on metal centers, the reactivity can be finely tuned by substituents on the aromatic ring. rsc.org For many multicomponent reactions, the straightforward electronic nature and low steric profile of this compound make it a reliable and frequently used reagent. mdpi.com

IsocyanideSubstituent StructureSteric HindranceKey Reactivity Differences vs. This compound
This compound Linear alkyl chainLowBaseline for comparison. Good balance of reactivity and solubility.
tert-Butyl isocyanideBranched (tertiary) alkylHighFails in sterically demanding reactions where this compound succeeds. Lower yields in some cyclizations. frontiersin.org
Cyclohexyl isocyanideCyclic alkylModerateShows comparable reactivity in some polymerizations. Its cyclic structure can enhance certain electronic interactions.
Phenyl isocyanideAromaticLow-ModerateAromatic ring allows for π-π interactions and alters electronic properties, making it suitable for surface chemistry studies.
Methyl isocyanideSmallest alkylVery LowExhibits higher nucleophilicity in reactions dominated by steric effects. The longer n-butyl chain can offer better solubility in non-polar solvents.

Bonding Analysis: Natural Bond Orbital (NBO) and AIM

Theoretical methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) provide deep insights into the electronic structure and bonding of molecules like this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates complex wavefunctions into intuitive chemical concepts like lone pairs, bonds, and antibonds. For isocyanides, NBO is particularly useful for understanding the charge transfer and hyperconjugative interactions that define their reactivity. rsc.org The analysis reveals that the terminal carbon atom possesses a lone pair, which is the primary source of the isocyanide's nucleophilicity. acs.org A key interaction responsible for stabilizing noncovalent bonds, such as halogen bonds with isocyanides, is the charge transfer from the carbon lone pair (LP(C)) to an acceptor orbital, such as a σ* antibonding orbital. researchgate.netpreprints.org This donor-acceptor interaction is a fundamental aspect of isocyanide chemistry. researchgate.net Reverse charge transfer, for instance from a halogen lone pair to the π* orbitals of the C≡N bond, can also occur but is often a smaller effect. preprints.org

Atoms in Molecules (AIM) Analysis: The AIM theory, developed by Bader, characterizes chemical bonds based on the topology of the electron density. researchgate.net In studies of isocyanide complexes, AIM analysis often indicates that the interactions, such as those between a metal and the isocyanide carbon, are predominantly of a closed-shell nature, typical for ionic bonds or weaker noncovalent interactions. researchgate.netnih.gov The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point helps to quantify the nature and strength of these interactions. researchgate.net For hydrogen bonds involving isocyanides, AIM theory can be used to characterize the bond strength and distinguish it from other interactions. researchgate.net

NBO InteractionDescriptionSignificance for Isocyanide ReactivityTypical E(2) Energy (kcal/mol)
LP(C) → σ(Acceptor)Charge transfer from the Carbon lone pair to an empty antibonding orbital of an interacting electrophile/atom.Represents the primary nucleophilic character of the isocyanide. Crucial for bond formation.5.2 - 10.2 (for Halogen Bond) researchgate.netpreprints.org
LP(Acceptor) → π(C≡N)Charge transfer from a lone pair on an interacting atom to the antibonding π* orbital of the isocyanide group.Represents π-back-donation, which can stabilize metal-isocyanide complexes.~1.8 - 2.3 (for Halogen Bond) researchgate.netpreprints.org

Predictive Models for Isocyanide Reactivity

The complexity of reactions involving isocyanides, particularly multicomponent reactions, has spurred the development of computational models to predict their outcomes and accelerate discovery. numberanalytics.com These models leverage machine learning and artificial intelligence to navigate vast chemical spaces without the need for exhaustive experimentation.

Machine learning models, including deep neural networks, can be trained on large datasets of known reactions to predict the products of new combinations of reactants. nih.gov These systems learn the relationship between molecular structures—represented as fingerprints or other descriptors—and their observed reactivity. nih.gov For isocyanide-based reactions like the Passerini and Ugi reactions, probabilistic models have been developed that can infer reactivity modes corresponding to the key functional groups involved (isocyanide, carboxylic acid, amine, etc.). nih.gov

Advanced Applications in Research and Development

Organic Synthesis of Complex Molecules and Chemical Libraries

N-Butyl isocyanide is a key building block in the synthesis of complex organic molecules and the generation of diverse chemical libraries. Its utility stems from its participation in multicomponent reactions (MCRs), which allow for the efficient and atom-economical construction of intricate molecular scaffolds from simple starting materials in a single step. mdpi.com

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs where this compound plays a critical role. mdpi.com These reactions are instrumental in creating peptide-like structures and other complex frameworks, which are of significant interest in materials science and drug discovery. nih.govbeilstein-journals.org The ability to generate a large number of diverse compounds from a set of starting materials makes this compound an invaluable tool for creating chemical libraries for high-throughput screening. mdpi.com

Synthesis of Heterocycles

Heterocyclic compounds are a cornerstone of modern chemistry, with widespread applications in pharmaceuticals and agrochemicals. this compound is frequently employed in the synthesis of various heterocyclic systems. ontosight.ai Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, can be designed to yield heterocyclic products through subsequent intramolecular cyclization steps. mdpi.combeilstein-journals.org This approach allows for the rapid assembly of complex heterocyclic cores. For instance, this compound has been utilized in the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds through a one-pot, three-component reaction. frontiersin.org

Reaction TypeReactantsProduct ClassReference
Ugi ReactionAldehyde, Amine, Carboxylic Acid, this compoundα-Acylamino amides nih.gov
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, this compoundα-Acyloxy amides mdpi.com
Ugi-type/Cyclization2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, this compoundOxazepine-quinazolinone bis-heterocycles frontiersin.org

Formation of Carbon-Carbon and Carbon-Nitrogen Bonds

The isocyanide carbon of this compound exhibits a unique reactivity, enabling it to participate in reactions that form both carbon-carbon and carbon-nitrogen bonds. smolecule.com In multicomponent reactions, the isocyanide inserts into an iminium ion (formed from an amine and a carbonyl compound), leading to the formation of a new carbon-nitrogen bond and a nitrilium ion intermediate. mdpi.com This intermediate is then trapped by a nucleophile, often resulting in the formation of a new carbon-carbon or carbon-heteroatom bond.

Furthermore, this compound can react with organometallic reagents, where the isocyanide inserts into metal-carbon bonds, leading to the formation of new C-C and C-N bonds. Research has shown that this compound can be used in palladium-catalyzed reactions for the synthesis of 1H-isoindole derivatives, demonstrating its utility in forming complex nitrogen-containing structures through selective carbon-nitrogen triple bond activation. rsc.org The reaction of isocyanides with titanium oxonitride complexes also showcases the formation of new carbon-nitrogen bonds. acs.orgnih.gov

Synthesis of β-Enaminones

β-Enaminones are valuable synthetic intermediates in organic chemistry. A study published in the Journal of the American Chemical Society demonstrated that this compound can react with α,β-unsaturated carbonyl compounds to produce N-substituted β-enaminones. smolecule.com This reaction provides a direct route to these important building blocks, which can be further elaborated into more complex molecules, including various heterocyclic systems.

Application in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. Isocyanide-based multicomponent reactions, particularly the Ugi reaction, are powerful tools for the synthesis of peptidomimetics. nih.govnih.gov this compound is a commonly used isocyanide component in these reactions.

A chemoenzymatic tandem oxidation-Ugi reaction has been developed for the sustainable synthesis of peptidomimetics. nih.gov In this process, a primary alcohol is first oxidized to an aldehyde, which then participates in an Ugi reaction with an amine, a carboxylic acid, and this compound to yield the desired peptidomimetic. nih.gov In one study, the use of this compound in such a reaction resulted in a 35% yield of the corresponding α-acylamino amide product. nih.gov The ability to construct peptide-like backbones with diverse side chains makes this compound a valuable reagent in the development of new therapeutic agents. beilstein-journals.orgbeilstein-journals.org

Medicinal Chemistry and Drug Discovery

The unique reactivity and structural features of this compound have made it a compound of interest in medicinal chemistry and drug discovery. smolecule.com Its ability to participate in multicomponent reactions allows for the rapid generation of libraries of complex molecules for biological screening. acs.org The isocyanide group itself can act as a pharmacophore, interacting with biological targets such as metalloenzymes. acs.orgresearchgate.net

Design of Enzyme Inhibitors

The isocyanide functional group is known to coordinate to metal centers in proteins, making isocyanide-containing compounds, including those derived from this compound, potential candidates for the design of enzyme inhibitors. acs.orgresearchgate.net This has been explored in the context of various metalloenzymes.

For example, this compound has been studied as a structural and functional analog of carbon monoxide for carbon monoxide dehydrogenase, an enzyme that contains a nickel-iron active site. acs.orgresearchgate.net In the n-butylisocyanide-inhibited form of CODH, a bridging thiocarbamate is formed. acs.org The ability of the isocyanide group to interact with the metal ions in the active site of enzymes is a key consideration in the design of novel inhibitors. nih.gov This interaction can lead to the inhibition of the enzyme's catalytic activity, which is a critical aspect of drug design for various diseases. researchgate.netmdpi.com

Development of Potential Therapeutic Agents

This compound serves as a critical building block in the generation of new potential therapeutic agents, primarily through its application in isocyanide-based multicomponent reactions (IMCRs). IMCRs, such as the renowned Ugi and Passerini reactions, are powerful tools in medicinal chemistry that allow for the rapid assembly of complex, drug-like molecules from three or more starting materials in a single step. nih.govnih.govmdpi.com This efficiency makes IMCRs ideal for creating large and structurally diverse chemical libraries. researchgate.net

The role of this compound in these reactions is pivotal; its isocyano group provides a unique point of reactivity that can be exploited to introduce a butyl moiety into the final product, influencing properties like lipophilicity and steric profile. nih.gov For instance, this compound has been successfully employed in the Ugi four-component reaction (U-4CR) to synthesize libraries of α-acylamino carboxamides from natural triterpenoic acids, which are then screened for biological activity. nih.gov Similarly, it has been used to generate pyrrole-fused dibenzoxazepine, dibenzothiazepine, and triazolobenzodiazepine derivatives, which are recognized as important bioactive scaffolds. beilstein-journals.org The ability to systematically vary one component, such as using this compound, while keeping other reactants constant allows researchers to efficiently explore the structure-activity relationships of new compounds, accelerating the discovery of novel therapeutic leads. nih.govnih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antimalarial)

The isocyanide functional group is present in numerous natural products known for their potent biological activities, including antimicrobial effects. acs.orgsemanticscholar.org this compound and its derivatives have been investigated for a broad spectrum of antimicrobial properties.

Antibacterial Activity

This compound itself exhibits antibacterial properties. Furthermore, its use in multicomponent reactions has led to the discovery of derivatives with significant antibacterial potential. A notable example is the synthesis of compounds using this compound that show activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a pathway to developing treatments for resistant bacterial infections. Studies on linear polyisocyanide quaternary ammonium (B1175870) salts (L-PQASs), derived from isocyanide monomers, have demonstrated that the structure and chain length influence antibacterial efficacy against both Escherichia coli and Staphylococcus aureus. mdpi.com

CompoundAntibacterial Activity (IC50, µg/mL)Antifungal Activity (IC50, µg/mL)Source
This compound2933
Isopropyl Isocyanide250170
Benzyl Isocyanide68

Antifungal Activity

In addition to its antibacterial effects, this compound demonstrates direct antifungal activity. Research into derivatives has also yielded promising results. For example, some isocyanide compounds have been shown to inhibit the mycelial growth of plant pathogenic fungi like Rhizoctonia solani. acs.orgsemanticscholar.org The fungicidal properties of chemicals like benomyl, which can break down into butyl isocyanate, have been studied against yeast (Saccharomyces cerevisiae), where the butyl isocyanate component was found to inhibit respiration. nih.gov

Antimalarial Activity

The development of novel antimalarial agents is another area where isocyanides are being explored. acs.org The ability of this compound to interact with heme and hemoglobin is particularly relevant, as the malaria parasite Plasmodium falciparum targets hemoglobin during its life cycle. osti.gov this compound has been used as a model ligand in studies designing artemisinin (B1665778) derivatives with antimalarial activity, helping to understand the stereoelectronic relationships between the drug, heme, and the surrounding protein that are important for efficacy. acs.org

Antitumoral Activity

Research into the antitumoral potential of isocyanides has identified promising avenues for cancer therapy. acs.orgresearchgate.net While studies on this compound itself are limited, research on related polymeric structures has shown significant anticancer effects. A series of linear polyisocyanide quaternary ammonium salts (L-PQASs) were synthesized and evaluated for their biological activities. mdpi.comresearchgate.net One particular derivative, L-POcQAS-M50, demonstrated a significant killing effect on MK-28 gastric cancer cells. mdpi.comresearchgate.net At a concentration of 200 µg/mL, this polymer caused a near-complete loss of viability in the cancer cells. mdpi.com This activity is attributed to the polymer's positive charge and high water solubility. mdpi.com These findings suggest that polyisocyanide-based structures could serve as a scaffold for developing new anticancer agents. mdpi.comrsc.orgresearchgate.net

Antifouling Properties

Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a significant industrial problem. Natural product antifoulants (NPAs) are being investigated as environmentally benign alternatives to toxic agents like tri-n-butyltin (TBT). indiaenvironmentportal.org.inu-tokyo.ac.jp Isocyanides, found in marine organisms like sponges, have been identified as potent antifouling compounds. acs.orgsemanticscholar.org

Interaction with Biological Systems

This compound's ability to coordinate with metal ions, particularly the iron in heme proteins, makes it a valuable tool for studying the structure and function of these vital biological molecules. acs.org

The metabolic fate of isocyanides is a critical factor in their development as therapeutic agents. While some aromatic and primary isocyanides can be metabolically labile, other structures show significant stability. researchgate.net this compound has been studied for its interaction with cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases crucial for drug metabolism. nih.govrcsb.org

This compound binds to the heme iron in both the ferric (Fe³⁺) and ferrous (Fe²⁺) states of CYP450 enzymes. nih.govrcsb.org This binding inhibits the enzyme's normal function. Studies have shown that this compound is an inhibitor of human heme oxygenase-1 (hHO-1) and hHO-2, which are structurally related to CYPs. nih.gov The inhibitory potency is influenced by the hydrophobicity of the isocyanide, with bulkier and more hydrophobic groups often binding more favorably. nih.gov The inhibition of CYP450 enzymes is a key consideration in drug development, and this compound serves as a useful probe for characterizing the active sites of these enzymes. nih.gov

EnzymeLigandInhibition / Binding ConstantValueSource
hHO-1This compoundIC500.25 ± 0.01 µM nih.gov
hHO-2This compoundIC500.34 ± 0.02 µM nih.gov
Ferrous heme-hHO-1This compoundK_D0.12 µM nih.gov
Ferrous heme-hHO-1Isopropyl isocyanideK_D0.52 µM nih.gov
Ferrous heme-hHO-1Benzyl isocyanideK_D0.02 µM nih.gov

Kinetic studies have revealed detailed insights into this process. It has been unequivocally shown that the β-chains within the deoxyhemoglobin tetramer react significantly more rapidly with this compound than the α-chains. exlibrisgroup.compnas.org This differential reactivity provides direct evidence for the functional non-equivalence of the α and β subunits in the unliganded state. The kinetics of binding and dissociation vary with the size and structure of the alkyl isocyanide, with steric hindrance playing a key role. acs.orgroyalsocietypublishing.org Because of these well-characterized interactions, this compound is frequently used as a chemical probe to investigate the complex dynamics of hemoglobin and other hemoproteins. exlibrisgroup.compnas.org

Binding to Hemoglobin

Agrochemicals Production (Insecticides and Fungicides)

This compound serves as a key intermediate in the chemical synthesis of various agrochemicals. Its unique reactivity is harnessed to build the complex molecular structures required for potent insecticides and fungicides, thereby contributing to agricultural productivity. The isocyanide functional group readily participates in reactions that form heterocyclic structures, which are common scaffolds in active agrochemical ingredients.

In the production of fungicides, a notable application involves its precursor role. For instance, n-butyl isocyanate, which can be produced from the isocyanide, is a crucial component in the synthesis of the systemic fungicide benomyl. patsnap.comnih.gov Similarly, intermediates derived from butyl isocyanate, such as propargyl butyl carbamate (B1207046), are used in the creation of other fungicidal compounds. google.com

The compound is also integral to the manufacturing of certain classes of insecticides. Specifically, it is used as an intermediate in the production of carbamate and urea-based insecticides. nih.gov

Table 2: Use of this compound and its Isocyanate Derivative in Agrochemical Synthesis

Agrochemical ClassSpecific Compound/TypeRole of Butyl Isocyanide/IsocyanateSource Index
FungicidesBenomyln-Butyl isocyanate is an intermediate in its synthesis. patsnap.comnih.gov
Fungicides3-Iodo-2-propynyl N-butylcarbamate (IPBC) PrecursorsUsed to synthesize propargyl butyl carbamate, a precursor to the fungicide. google.com
InsecticidesCarbamate InsecticidesServes as a chemical intermediate in their production. nih.gov
InsecticidesUrea InsecticidesServes as a chemical intermediate in their production. nih.gov

Materials Science: Sequence-Defined Macromolecules

In the field of materials science, this compound is a valuable building block for the synthesis of sequence-defined macromolecules. core.ac.uk These are advanced polymers where the monomer units are arranged in a precise, predetermined order, similar to biopolymers like DNA and proteins. This high degree of control allows for the creation of materials with highly specific and tunable properties. core.ac.ukuliege.be

The utility of this compound in this area stems from its role in isocyanide-based multicomponent reactions (MCRs), particularly the Passerini and Ugi reactions. researchgate.net These reactions are highly efficient, combining three or four different starting materials in a single step to form a complex product with high atom economy. mdpi.comwikiwand.com

Passerini Three-Component Reaction (P-3CR): This reaction combines an isocyanide (like this compound), an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. wikiwand.com By using bifunctional monomers, this reaction can be adapted for step-growth polymerization to create functional polyesters and polyamides. researchgate.netrsc.org

Ugi Four-Component Reaction (U-4CR): This reaction involves an isocyanide, an amine, an aldehyde, and a carboxylic acid. mdpi.com The Ugi reaction is exceptionally versatile for creating diverse polyamide and polypeptoid structures. researchgate.net Research has demonstrated the synthesis of a pentamer with ten different side chains through five sequential Ugi reactions, where this compound was one of the key isocyanide components introduced into the sequence. core.ac.uk

The ability to iteratively add different components using these reactions enables the precise construction of macromolecules with a defined sequence, opening possibilities for applications in data storage, advanced coatings, and biomimetic materials. acs.org

Table 3: this compound in Multicomponent Reactions for Macromolecule Synthesis

Reaction TypeComponentsProductApplication in Polymer ScienceSource Index
Passerini Three-Component Reaction (P-3CR)This compound, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy amideUsed for the step-growth polymerization of sequence-defined polyesters and polyamides. wikiwand.comrsc.org
Ugi Four-Component Reaction (U-4CR)This compound, Amine, Aldehyde, Carboxylic Acidα-Acylamino amideEnables iterative synthesis of polypeptoids and sequence-defined polyamides. core.ac.ukmdpi.com

Compound Index

Analytical and Spectroscopic Characterization Techniques for N Butyl Isocyanide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of n-butyl isocyanide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the protons on the butyl chain exhibit characteristic chemical shifts and coupling patterns. For instance, the triplet corresponding to the β-hydrogens shows coupling to the ¹⁴N nucleus. orgsyn.org The presence of unreacted amine starting materials can often be detected as small upfield peaks. orgsyn.org In a study of n-butyl isocyanate hydrolysis, proton NMR was used to follow the formation of the product, N,N'-dibutylurea (DBU), and to identify the butylamine (B146782) salt as another product. oecd.org

¹³C NMR: The ¹³C NMR spectrum is particularly informative for identifying the unique isocyanide carbon. This carbon atom is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 150–160 ppm, which distinguishes it from the nitrile carbon that resonates at approximately 110–130 ppm. For tert-butyl isocyanide, a related compound, the isocyanide carbon signal appears as a singlet in this region.

A predicted ¹³C NMR spectrum for this compound is available in the DrugBank database under the identifier DB01826. drugbank.com Spectroscopic data, including ¹³C NMR, for this compound can also be found in various spectral databases. nih.govspectrabase.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This is a predicted spectrum and may not reflect experimental values.

Atom Chemical Shift (ppm)
C1 155.8
C2 41.2
C3 31.0
C4 19.4
C5 13.5

Data sourced from DrugBank (DB01826). drugbank.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, confirming its molecular formula (C₅H₉N). nih.gov The molecular weight of this compound is 83.13 g/mol . nih.govfishersci.se

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 83. Fragmentation of the butyl group would lead to characteristic daughter ions. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful combination used to both separate this compound from mixtures and to provide its mass spectrum for identification and purity assessment. nih.gov The NIST WebBook provides access to the mass spectrum of this compound (listed as Butane, 1-isocyano-). nist.gov

Infrared (IR) Spectroscopy (C-N Stretching Frequencies)

Infrared (IR) spectroscopy is a crucial technique for identifying the isocyanide functional group, which exhibits a strong and characteristic stretching vibration (ν(C≡N)). For free this compound, this absorption band appears in the region of 2120-2150 cm⁻¹. For example, the related tert-butyl isocyanide shows a C≡N stretch at 2135 cm⁻¹. uea.ac.uk

Upon coordination to a metal center, the C≡N stretching frequency is sensitive to the electronic environment and coordination geometry. This frequency typically shifts to a higher wavenumber (by approximately 30-100 cm⁻¹) upon complexation, reflecting the increased triple bond character of the C-N bond. uea.ac.ukru.nlnih.gov For instance, in complexes of cytochromes P450, the C-N stretching of a ferrous iron-bound this compound was observed at 2145 cm⁻¹ for P450nor and 2116 cm⁻¹ for P450cam. nih.govrcsb.org This difference in stretching frequency was attributed to the different polarities of the environment surrounding the iron-bound isocyanide in the two enzymes. nih.govrcsb.org

Table 2: C≡N Stretching Frequencies of this compound and Related Complexes

Compound/Complex C≡N Stretching Frequency (cm⁻¹)
Free tert-Butyl isocyanide 2135 uea.ac.uk
Ferrous P450nor-n-butyl isocyanide 2145 nih.govrcsb.org
Ferrous P450cam-n-butyl isocyanide 2116 nih.govrcsb.org
[FeII(TClPP)(t-BuNC)₂] 2126 (strong), 2202 (weak) iucr.org
[(C^N^C)AuCNtBu]PF₆ 2271 uea.ac.uk

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive, three-dimensional structural information for crystalline compounds, including bond lengths and angles. While obtaining a crystal structure of liquid this compound itself is not feasible, the structures of its solid metal complexes have been determined.

For example, the crystal structures of the ferric and ferrous this compound complexes of cytochrome P450cam and P450nor have been resolved. nih.govrcsb.org These studies revealed differences in the coordination geometry of the isocyanide ligand. In the P450cam complex, the Fe-C-N angle was 159°, whereas in the P450nor complex, it was 175°. nih.govrcsb.org The Fe-C bond lengths were 1.86 Å and 1.85 Å, respectively. nih.govrcsb.org These structural differences, along with variations in the surrounding chemical environment, were correlated with the observed spectroscopic properties. nih.govrcsb.org The crystal structure of cytochrome c' from a purple phototrophic bacterium has also been determined in its this compound-bound form. researchgate.net

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a standard analytical technique used to assess the purity of volatile compounds like this compound. fishersci.se Commercial suppliers of this compound often specify a purity of ≥98.0% as determined by GC. thermofisher.comavantorsciences.comthermofisher.com The technique separates components of a mixture based on their volatility and interaction with a stationary phase, allowing for the quantification of the main component and any impurities. For related isocyanides, GC analysis on a column such as 10% SE-30 on Chromosorb G has been used to determine purity. orgsyn.org

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., Soret Bands in Heme Complexes)

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for studying the electronic transitions in this compound complexes, especially those involving chromophores like heme groups in proteins. nih.gov this compound can bind to both the ferric (Fe³⁺) and ferrous (Fe²⁺) states of the heme iron in proteins like cytochrome P450. nih.govsigmaaldrich.com

The binding of this compound to these heme proteins results in characteristic changes in the UV-Vis spectrum, particularly in the Soret band region, which is a strong absorption band around 400-450 nm.

Ferric (Fe³⁺) Complex: The ferric this compound complex of cytochrome P450 typically exhibits a single Soret band at approximately 430 nm. nih.govsigmaaldrich.com

Ferrous (Fe²⁺) Complex: The ferrous complex often shows more complex behavior, sometimes displaying double Soret bands. nih.gov For instance, the ferrous isocyanide complex of cytochrome P450cam gives a single Soret band at 453 nm, while that of P450nor gives one at 427 nm. nih.govrcsb.org

Verdoheme Complexes: this compound also binds to the ferric verdoheme intermediate in the heme oxygenase (HO) catalytic cycle. This binding causes a shift in the Soret maximum from 405 nm to 411 nm and the appearance of new bands at 535 nm and 676 nm. nih.gov

These spectral shifts are sensitive to factors like pH and the specific protein environment, providing insights into the structure and electronic state of the heme active site. nih.gov

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthesis Methods

Traditional synthesis methods for isocyanides often rely on hazardous reagents like phosgene (B1210022) or phosphorus oxychloride (POCl₃) and chlorinated solvents such as dichloromethane (B109758) (DCM), generating significant chemical waste. mdpi.comrsc.orgrsc.org The development of environmentally benign and sustainable synthetic routes is a key research focus.

Recent advancements emphasize replacing toxic reagents and solvents. rsc.org One approach involves using p-toluenesulfonyl chloride (p-TsCl) for the dehydration of N-formamides, which is a less toxic alternative to POCl₃. rsc.orgrsc.org Studies have shown that combining p-TsCl with triphenylphosphine (B44618) (PPh₃) can significantly reduce the environmental factor (E-factor) from 12.8 (for POCl₃) to 6.45. Further greening of this process includes substituting DCM with more sustainable solvents like cyclopentyl methyl ether (CPME) or dimethyl carbonate (DMC), achieving high yields (up to 98%) for aliphatic isocyanides. rsc.org

Other innovative and sustainable methods being explored include:

Micellar Conditions: Performing the dehydration of N-formamides in water using micellar conditions at room temperature, which avoids the use of volatile organic solvents. rsc.org

Flow Chemistry and Photoredox Catalysis: The "SusIsocyanide" project aims to combine bio-based feedstocks with visible light and flow chemistry to create an economically viable and eco-friendly large-scale synthesis of isocyanides. maastrichtuniversity.nlgotriple.eu This approach avoids toxic reagents and minimizes waste, representing a significant improvement over traditional batch syntheses. maastrichtuniversity.nlgotriple.eu

Mechanochemical Activation: Using ball-milling to activate reactions, which drastically reduces the need for solvents. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Isocyanides

Parameter Traditional Method (POCl₃) Green Method (p-TsCl) Green Method (Micellar)
Dehydrating Agent Phosphorus oxychloride (POCl₃) mdpi.comrsc.org p-Toluenesulfonyl chloride (p-TsCl) rsc.org p-Toluenesulfonyl chloride (p-TsCl) rsc.org
Solvent Dichloromethane (DCM) mdpi.comrsc.org Cyclopentyl methyl ether (CPME) Water rsc.org
Base Triethylamine (B128534) mdpi.com Triphenylphosphine (PPh₃) Sodium hydrogen carbonate rsc.org
Yield Variable, often lower due to side reactions mdpi.com Up to 98% rsc.org Good for aliphatic isocyanides rsc.org
E-Factor ~12.8 ~6.45 Significantly reduced (waste is water and salts) rsc.org
Key Advantage Established procedure Reduced toxicity and waste rsc.org Eliminates organic solvents, safe rsc.org

Exploration of Novel Catalytic Systems

The unique electronic properties of the isocyanide group in n-butyl isocyanide make it a valuable ligand in coordination chemistry and a component in novel catalytic systems. smolecule.com Its ability to form stable complexes with transition metals allows it to modulate the electronic properties and reactivity of metal centers in catalytic cycles. smolecule.com Research is ongoing to design new catalysts based on isocyanide ligands for a variety of chemical transformations. smolecule.com

Beyond its role as a ligand, n-butyl isocyanate itself can be used as a catalyst in certain industrial chemical processes. oecd.org Furthermore, emerging research in organocatalysis has demonstrated that tertiary amines can be used as catalysts for the sulfurization of isocyanides to produce isothiocyanates, a more sustainable alternative to methods using toxic reagents like thiophosgene. kit.edu

Advanced Applications in Chemical Biology and Proteomics

The small size and unique reactivity of the isocyano group have made it a promising tool for bioorthogonal labeling of biomolecules, allowing for the study of proteins and other macromolecules in their native environment. nih.govfrontiersin.orgresearchgate.net Key applications for this compound and other isocyanides in this field include:

Bioorthogonal Cycloaddition: The [4+1] cycloaddition reaction between an isocyanide and a tetrazine is a powerful method for protein labeling. researchgate.netnih.gov This reaction is highly selective, proceeds under physiological conditions without a catalyst, and can be used to attach probes or activate fluorophores for imaging studies. nih.govacs.org The small size of the isocyanide group minimizes structural disruption to the target protein. researchgate.net

Multicomponent Reactions (MCRs): Isocyanides are key components in MCRs like the Ugi and Passerini reactions. frontiersin.org These reactions allow for the conjugation of multiple molecules to a protein in a single step. nih.govfrontiersin.org For instance, the Ugi reaction has been used to modify native proteins by reacting the amine and carboxylic acid groups of neighboring lysine (B10760008) and aspartate/glutamate residues with an isocyanide and an aldehyde. nih.govfrontiersin.org

Protein Structure Probing: this compound is used as a tool to study protein interactions and mechanisms. smolecule.com It has been particularly useful in probing the active sites of heme-containing proteins. sigmaaldrich.com

Table 2: Applications of Isocyanides in Chemical Biology

Application Reaction Type Significance Reference
Site-Specific Protein Labeling Isocyanide-Tetrazine [4+1] Cycloaddition Provides a small, versatile bioorthogonal handle for attaching probes to proteins in living systems. nih.govacs.org nih.gov, acs.org
Protein Modification/Conjugation Ugi Four-Component Reaction Enables site-selective modification of native proteins by linking multiple functional molecules in one step. nih.govfrontiersin.org frontiersin.org, nih.gov
Enzyme Mechanism Studies Metal Chelation/Ligand Binding Acts as a probe for the active sites of metalloenzymes like cytochrome P450 and hemoglobin. smolecule.com , smolecule.com
Immobilization of Biomolecules Ugi Reaction Used to attach enzymes, such as glucose oxidase, to polymer supports. nih.gov nih.gov

Rational Design of Isocyanide-Based Pharmaceuticals

The isocyano group is increasingly being recognized as a valuable pharmacophore in drug discovery, moving past older concerns about toxicity. researchgate.netsemanticscholar.org Modern research shows that many isocyanides are stable at physiological pH and can be designed to have minimal toxicity. researchgate.net The rational design of isocyanide-based drugs is focused on several key strategies:

Targeting Metalloproteins: The ability of the isocyano group to coordinate with metal ions is a key feature being exploited. researchgate.netsemanticscholar.org Many diseases, including cancer and inflammatory conditions, involve the overexpression of specific metalloproteins. researchgate.net Isocyanides can be designed as "warheads" that bind to the metal ions in the active sites of these enzymes, leading to potent and specific inhibition. researchgate.net

Structure-Activity Relationship (SAR) Studies: Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are highly effective for rapidly generating large libraries of structurally diverse compounds. frontiersin.orgresearchgate.net This allows medicinal chemists to efficiently explore the structure-activity relationships of new drug candidates, accelerating the development pipeline. frontiersin.orgrsc.org

Derivatization of Existing Drugs: Another approach involves modifying existing drugs using isocyanide chemistry to create new analogues with potentially improved properties or to overcome drug resistance. frontiersin.org

Further Elucidation of Biological Mechanisms of Action

While the potential of this compound is clear, a deeper understanding of its precise biological mechanisms is a critical area for future research. Current knowledge indicates that its biological effects are often mediated by its interaction with metal ions, particularly iron in heme proteins. sigmaaldrich.comresearchgate.net

Key biological targets identified for this compound include:

Cytochrome P450: It binds to both the ferric and ferrous iron of the heme group in cytochrome P450, which can affect the enzyme's metabolic activity. sigmaaldrich.com

Hemoglobin: Studies show that this compound binds cooperatively to human hemoglobin, which can alter its conformation and oxygen-carrying capacity. smolecule.com

Carbon Monoxide Dehydrogenases: It has been studied as a structural and functional analogue of carbon monoxide, helping to probe the mechanism of enzymes like carbon monoxide dehydrogenase. sigmaaldrich.comsemanticscholar.orgacs.org

Future research will aim to identify other potential cellular targets and clarify the downstream effects of these interactions. acs.org Understanding these mechanisms is essential for both developing therapeutic applications and assessing the compound's biological activity. semanticscholar.org

Table 3: Known Biological Targets of this compound

Biological Target Nature of Interaction Observed Effect Reference
Cytochrome P450 Binds to heme iron sigmaaldrich.com Affects enzyme's metabolic activity , sigmaaldrich.com
Hemoglobin Cooperative binding to heme iron smolecule.com Alters oxygen-carrying capacity smolecule.com , smolecule.com
Carbon Monoxide Dehydrogenase Binds to active site as a CO analogue acs.org Serves as a probe for enzyme mechanism sigmaaldrich.comsemanticscholar.org sigmaaldrich.com, semanticscholar.org, acs.org
Human Heme Oxygenases Interaction with hHO-1 and hHO-2 Potential modulation of enzyme function

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is an exciting frontier that promises to accelerate discovery. engineering.org.cn These technologies are being applied to isocyanide chemistry to predict reaction outcomes and discover novel transformations. magritek.comresearchgate.net

Deep learning models, particularly those based on neural networks, can be trained on large datasets of known chemical reactions. researchgate.netacs.org These trained models can then:

Predict Reaction Outcomes: Given a set of reactants, including an isocyanide, and conditions, an AI model can predict the likely product with high accuracy. acs.org This can save significant time and resources in the lab.

Discover Novel Reactions: AI systems can autonomously explore vast chemical reaction spaces by combining different inputs. magritek.comresearchgate.net In one instance, an AI explorer analyzed over 1000 reaction combinations and discovered a new mode of reactivity for methylene (B1212753) isocyanides. magritek.comresearchgate.net

Optimize Reaction Conditions: Machine learning algorithms can replace lengthy design-of-experiment (DOE) procedures by efficiently finding the optimal temperature, solvent, and catalyst conditions for a desired reaction. nih.gov

Aid in Retrosynthesis: AI tools are being developed to predict the sequence of reactions needed to synthesize a complex target molecule, essentially working backward from the product to simple starting materials. engineering.org.cn

This integration of AI allows chemists to navigate chemical space more effectively, uncovering unpredictable reactions and optimizing synthetic routes for compounds like this compound. magritek.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.